(Rac)-Ropivacaine-d7
Description
An anilide used as a long-acting local anesthetic. It has a differential blocking effect on sensory and motor neurons.
Properties
CAS No. |
684647-62-9 |
|---|---|
Molecular Formula |
C17H26N2O |
Molecular Weight |
281.44 g/mol |
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,3-heptadeuteriopropyl)piperidine-2-carboxamide |
InChI |
InChI=1S/C17H26N2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-/m0/s1/i1D3,4D2,11D2 |
InChI Key |
ZKMNUMMKYBVTFN-YMXBPWPKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C |
Origin of Product |
United States |
Foundational & Exploratory
What is (Rac)-Ropivacaine-d7 and its chemical properties?
An In-Depth Technical Guide to (Rac)-Ropivacaine-d7
Introduction
This compound is the deuterium-labeled form of (Rac)-Ropivacaine, a widely used local anesthetic.[1][2][3] The strategic replacement of seven hydrogen atoms with deuterium, a stable heavy isotope, renders it an invaluable tool in analytical and research settings. Its primary application is as an internal standard for the highly accurate quantification of ropivacaine in biological samples using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][4][5] This technical guide provides a comprehensive overview of the chemical properties, analytical applications, and experimental methodologies related to this compound for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. These properties are essential for its use as an analytical standard, ensuring its behavior is predictable and consistent under experimental conditions.
| Property | Value | Source(s) |
| Chemical Name | N-(2,6-Dimethylphenyl)-1-(propyl-d7)-2-piperidinecarboxamide | [6] |
| Synonyms | (±)-Ropivacaine-d7 (propyl-d7), Rac-Ropivacaine-d7 | [6][7] |
| Molecular Formula | C₁₇H₁₉D₇N₂O | [1][7][8] |
| Molecular Weight | 281.44 g/mol | [1][7][8] |
| CAS Number | 1392208-04-6 | [1][2][6] |
| Isotopic Purity | ≥98 atom % D | [6] |
| Chemical Purity | ≥98% | [6] |
| Form | Neat Solid | [6][9] |
| Parent Drug | Ropivacaine | [10] |
A hydrochloride salt version of the deuterated compound is also available, with the following properties:
| Property | Value | Source(s) |
| Chemical Name | (S)-N-(2,6-dimethylphenyl)-1-(propyl-d7)piperidine-2-carboxamide, monohydrochloride | [11] |
| Molecular Formula | C₁₇H₁₉D₇N₂O • HCl | [11] |
| Molecular Weight | 317.9 g/mol | [11][12] |
| CAS Number | 1217667-10-1 | [10][11] |
| Solubility | Soluble in Methanol and Water | [11] |
Application in Quantitative Analysis
Stable isotope-labeled compounds like this compound are the gold standard for internal standards in quantitative mass spectrometry.[1][2] This is because their physical and chemical properties are nearly identical to the unlabeled analyte (ropivacaine), meaning they behave similarly during sample preparation, chromatography, and ionization. However, the mass difference due to the deuterium atoms allows the mass spectrometer to distinguish between the standard and the analyte. This co-elution and similar ionization efficiency correct for variations in sample extraction and matrix effects, leading to highly precise and accurate quantification.[4][13]
The use of deuterated internal standards like Ropivacaine-d7 is crucial in pharmacokinetic and metabolic studies, where understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is essential.[1][2]
Experimental Protocols
Synthesis of this compound
While specific synthesis protocols for the deuterated form are proprietary, a plausible method can be inferred from the general synthesis of ropivacaine. The key step is the N-alkylation of the piperidine ring with a deuterated propyl group.
Representative Synthesis Scheme:
A common route for ropivacaine synthesis involves the reaction of (S)-pipecolic acid 2,6-xylidide with n-propyl bromide.[14] For the deuterated analog, deuterated propyl bromide would be used.
-
Starting Materials: (S)-pipecolic acid 2,6-xylidide and n-propyl-d7 bromide.
-
Reaction: The starting materials are refluxed in a suitable solvent, such as tetrahydrofuran, for approximately 20-24 hours.[14]
-
Workup: Inorganic salts formed during the reaction are removed by filtration.
-
Purification: The solvent is evaporated, and the resulting crude product is purified, for instance, by recrystallization from a solvent like diisopropyl ether, to yield the final this compound product.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (±)-Ropivacaine-d7 (propyl-d7) | LGC Standards [lgcstandards.com]
- 7. tlcstandards.com [tlcstandards.com]
- 8. Ropivacaine-d7 - CAS - 684647-62-9 | Axios Research [axios-research.com]
- 9. Buy Online CAS Number 1392208-04-6 - TRC - (±)-Ropivacaine-d7 (propyl-d7) | LGC Standards [lgcstandards.com]
- 10. Ropivacaine -D7 Hydrochloride - Acanthus Research [acanthusresearch.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Ropivacaine-d7 Hydrochloride | C17H27ClN2O | CID 46782899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ropivacaine synthesis - chemicalbook [chemicalbook.com]
(Rac)-Ropivacaine-d7: A Technical Guide to Synthesis and Isotopic Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of (Rac)-Ropivacaine-d7. The document details the synthetic pathway, experimental protocols, and analytical methodologies for determining the isotopic enrichment of this deuterated analog of the local anesthetic, Ropivacaine.
Introduction
This compound, the deuterated form of Ropivacaine, is a critical tool in pharmacokinetic and metabolic studies, often utilized as an internal standard for quantitative analysis by mass spectrometry.[1][2] Its chemical formula is C₁₇H₁₉D₇N₂O, and it is commercially available with a chemical purity of ≥98%.[3] The deuterium labeling on the propyl group provides a distinct mass shift, enabling precise differentiation from the non-deuterated drug in biological matrices. This guide outlines a probable synthetic route and the analytical methods required to ensure its isotopic integrity.
Synthesis of this compound
The synthesis of this compound is analogous to the well-established synthesis of Ropivacaine, with the key difference being the use of a deuterated alkylating agent. The most common route involves the N-alkylation of (rac)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (also known as (rac)-pipecoloxylidide) with a deuterated propyl halide.
Synthetic Pathway
The synthesis is a straightforward nucleophilic substitution reaction where the secondary amine of the piperidine ring of (rac)-pipecoloxylidide attacks the electrophilic carbon of the deuterated propyl halide.
References
An In-depth Technical Guide to the Physical and Chemical Characteristics of (Rac)-Ropivacaine-d7
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Ropivacaine-d7 is the deuterated analog of Ropivacaine, a widely used local anesthetic. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, its synthesis, purification, and analytical quantification. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical chemistry. This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Ropivacaine due to its similar chemical and physical properties to the parent drug, but distinct mass, allowing for accurate quantification by mass spectrometry.
Introduction
Ropivacaine, the S-enantiomer of 1-propyl-2',6'-pipecoloxylidide, is a long-acting amide local anesthetic with a favorable safety profile compared to other local anesthetics like bupivacaine.[1] To facilitate rigorous pharmacokinetic and metabolic evaluations of Ropivacaine, a stable isotope-labeled internal standard is essential. This compound, where seven hydrogen atoms on the propyl group are replaced with deuterium, serves this critical role.[2] Its use in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for precise and accurate quantification of Ropivacaine in biological matrices by correcting for variations during sample preparation and analysis.[3] This guide details the core physicochemical properties, proposed synthesis and purification methods, and established analytical protocols for this compound.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and analytical method development.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₉D₇N₂O | [4] |
| Molecular Weight | 281.45 g/mol | [4] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 144-146 °C (for non-deuterated Ropivacaine base) | [5] |
| pKa | ~8.2 (for Ropivacaine HCl) | This is a widely cited approximate value. |
Chemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-N-(2,6-dimethylphenyl)-1-(propyl-1,1,2,2,3,3,3-d7)piperidine-2-carboxamide | [6] |
| CAS Number | 1392208-04-6 | [4] |
| Isotopic Purity | Typically ≥98% deuterated forms | [7] |
| Solubility (hydrochloride salt) | Soluble in methanol and water. | [7] |
Experimental Protocols
Proposed Synthesis of this compound
Reaction Scheme:
The synthesis would likely proceed via the N-alkylation of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide with a deuterated propylating agent.
Proposed Two-Step Synthesis:
Step 1: Preparation of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
This intermediate is synthesized by the condensation of L-pipecolic acid and 2,6-dimethylaniline.
Step 2: N-alkylation with Deuterated Propyl Bromide
The intermediate from Step 1 is then reacted with 1-bromo(propane-d7) to yield (S)-Ropivacaine-d7. The racemic mixture, this compound, would be obtained if racemic pipecolic acid is used as the starting material or if racemization occurs during the synthesis.
Detailed Hypothetical Protocol:
-
Preparation of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide:
-
L-pipecolic acid is converted to its acid chloride using a suitable chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent.
-
The resulting acid chloride is then reacted with 2,6-dimethylaniline in the presence of a base to form the amide.
-
-
N-Alkylation:
-
To a solution of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide in an appropriate aprotic solvent (e.g., acetonitrile or DMF), a base such as potassium carbonate is added.
-
1-bromo(propane-d7) is added to the mixture.
-
The reaction is stirred at an elevated temperature until completion, monitored by a suitable technique like TLC or LC-MS.
-
Purification
Purification of the crude this compound would likely involve the following steps:
-
Extraction: The reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer containing the product is washed with brine and dried.
-
Chromatography: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.
-
Recrystallization: Further purification can be achieved by recrystallization from an appropriate solvent to obtain a crystalline solid.
Analytical Method: Quantification by LC-MS/MS
This compound is primarily used as an internal standard for the quantification of Ropivacaine in biological samples. A typical LC-MS/MS protocol is detailed below.[8][9]
Sample Preparation (Plasma):
-
To 200 µL of plasma sample, add 100 µL of a working solution of this compound (internal standard).
-
Add 500 µL of acetonitrile to precipitate proteins.[8]
-
Vortex the mixture for 2 minutes.[8]
-
Centrifuge at high speed (e.g., 10,000 rpm) for 3 minutes.[8]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.[8]
Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., Gemini NX-C18, 3.0 x 100 mm, 3 µm particles).[8]
-
Mobile Phase A: 0.05% (v/v) formic acid in water.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Flow Rate: 0.4 mL/min.[8]
-
Gradient:
-
0-2 min: 5% B
-
2-4 min: 30% B
-
4-7 min: 5% B[8]
-
-
Injection Volume: 1 µL.[8]
-
Column Temperature: 15 °C.[8]
Tandem Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ropivacaine: m/z 275.2 → 126.1 (Quantifier), other transitions for confirmation.
-
This compound: m/z 282.1 → 133.1 (Quantifier).[8]
-
Quantification:
A calibration curve is constructed by plotting the peak area ratio of Ropivacaine to this compound against the concentration of Ropivacaine standards. The concentration of Ropivacaine in unknown samples is then determined from this calibration curve.
Signaling and Metabolic Pathways
Mechanism of Action: Sodium Channel Blockade
Ropivacaine, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels in the neuronal cell membrane.[10][11] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[10][11] This reversible blockade of nerve impulse conduction results in a temporary loss of sensation in the area of application. Ropivacaine has been shown to preferentially block Aδ and C fibers, which are responsible for transmitting pain signals, over Aβ fibers, which are involved in motor function.[10]
Caption: Mechanism of action of Ropivacaine on a voltage-gated sodium channel.
Metabolic Pathway
Ropivacaine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system.[10] The two main metabolic pathways are aromatic hydroxylation and N-dealkylation.[10][12]
-
Aromatic Hydroxylation: This is the major metabolic route, mediated primarily by CYP1A2 , leading to the formation of 3'-hydroxyropivacaine.[12][13]
-
N-dealkylation: This pathway is mainly catalyzed by CYP3A4 and results in the formation of 2',6'-pipecoloxylidide (PPX).[12][13]
These metabolites are then further conjugated and excreted in the urine.[5]
Caption: Major metabolic pathways of Ropivacaine in the liver.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Ropivacaine in biological matrices. This guide has provided a detailed overview of its physical and chemical properties, a plausible synthetic route, and a comprehensive analytical protocol. The information presented herein is intended to support researchers and drug development professionals in their work with this important analytical standard, ultimately contributing to a better understanding of the pharmacology of Ropivacaine.
References
- 1. Characteristics of ropivacaine block of Na+ channels in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. Ropivacaine | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ropivacaine-d7 Hydrochloride | C17H27ClN2O | CID 46782899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is Ropivacaine Hydrochloride used for? [synapse.patsnap.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Metabolism of ropivacaine in humans is mediated by CYP1A2 and to a minor extent by CYP3A4: an interaction study with fluvoxamine and ketoconazole as in vivo inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-Ropivacaine-d7: A Technical Guide for Researchers
An in-depth technical guide for researchers, scientists, and drug development professionals on the properties, analysis, and application of (Rac)-Ropivacaine-d7.
This guide provides comprehensive technical information on this compound, a deuterated analog of the local anesthetic Ropivacaine. It is intended to serve as a valuable resource for professionals in research and drug development, offering detailed data, experimental protocols, and visualizations of key biological and analytical processes.
Core Compound Properties
This compound is the deuterium-labeled form of (Rac)-Ropivacaine.[1] The inclusion of deuterium atoms results in a higher molecular weight compared to the parent compound, a critical feature for its use as an internal standard in quantitative analysis.[1][2][3][4]
| Property | Value | References |
| CAS Number | 1392208-04-6 | [1][5][6][7][8] |
| Alternate CAS Number | 684647-62-9 | [9][10] |
| Molecular Formula | C₁₇H₁₉D₇N₂O | [1][5][9][11] |
| Molecular Weight | 281.44 g/mol | [1] |
| Alternate Molecular Weight | 281.45 g/mol | [5][9][11] |
| Application | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS; Tracer | [1] |
Mechanism of Action and Signaling Pathways
Ropivacaine, the parent compound of this compound, is a long-acting amide local anesthetic.[12][13] Its primary mechanism of action involves the reversible inhibition of sodium ion influx in nerve fibers, which blocks the generation and conduction of nerve impulses.[12][13][14][15] This is achieved by blocking the sodium channels, thereby increasing the threshold for electrical excitation and slowing the propagation of the nerve impulse.[14][15] In addition to its effect on sodium channels, Ropivacaine's action is potentiated by a dose-dependent inhibition of potassium channels.[12]
Recent studies have also suggested the involvement of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in the cellular response to Ropivacaine, particularly in the context of its neurotoxicity.[16]
Application in Quantitative Analysis
Deuterated compounds like this compound are ideal internal standards for mass spectrometry-based quantitative analysis, such as Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4] This is because they exhibit nearly identical chemical and physical properties to the analyte of interest, including extraction recovery, ionization response, and chromatographic retention time.[3][4] The use of a deuterated internal standard allows for the correction of variability during sample preparation and analysis, leading to more accurate and precise quantification.[2][3]
The following diagram illustrates a typical workflow for the quantitative analysis of Ropivacaine in a biological matrix using this compound as an internal standard.
Experimental Protocols
The following sections provide an overview of typical experimental methodologies for the analysis of Ropivacaine in biological samples, where this compound would be an appropriate internal standard.
Sample Preparation: Protein Precipitation
A common and straightforward method for sample clean-up is protein precipitation.[17]
-
To a 100 µL aliquot of the biological sample (e.g., plasma), add 200 µL of a solution containing this compound in a protein precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
The following is a representative LC-MS/MS method for the quantification of Ropivacaine.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Ropivacaine: To be determined empiricallythis compound: To be determined empirically |
| Collision Energy | To be optimized for each transition |
| Cone Voltage | To be optimized |
Pharmacokinetic Parameters of Ropivacaine
Understanding the pharmacokinetic profile of Ropivacaine is crucial for its clinical application and for designing relevant research studies.
| Parameter | Value | Route of Administration | References |
| Volume of Distribution (Vd) | 41 ± 7 L | Intravenous | [13][17] |
| Plasma Clearance | 387 ± 107 mL/min | Intravenous | [17] |
| Terminal Half-life (t½) | 1.8 ± 0.7 h | Intravenous | [13][17] |
| Terminal Half-life (t½) | 4.2 ± 1.0 h | Epidural | [13][17] |
| Protein Binding | ~94% (primarily to α1-acid glycoprotein) | - | [13] |
Disclaimer: This document is intended for informational purposes for research professionals and is not a substitute for validated experimental protocols or clinical guidance. The specific parameters for analytical methods should be optimized and validated for the intended application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. texilajournal.com [texilajournal.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. scbt.com [scbt.com]
- 6. (±)-Ropivacaine-d7 (propyl-d7) | LGC Standards [lgcstandards.com]
- 7. (±)-Ropivacaine-d7 (propyl-d7) | LGC Standards [lgcstandards.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ropivacaine-d7 - CAS - 684647-62-9 | Axios Research [axios-research.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. tlcstandards.com [tlcstandards.com]
- 12. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Ropivacaine | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Ropivacaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 16. sitagliptinphosphate.com [sitagliptinphosphate.com]
- 17. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Mechanism of Action of Ropivacaine and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of the local anesthetic ropivacaine and explores the theoretical implications of deuteration on its pharmacodynamic and pharmacokinetic properties. Ropivacaine, a long-acting amide local anesthetic, primarily exerts its effects by blocking voltage-gated sodium channels in nerve fibers, thereby inhibiting the propagation of action potentials.[1] This guide delves into the molecular interactions of ropivacaine with its primary targets, its effects on other ion channels, and its metabolic pathways. While direct experimental data on deuterated ropivacaine is not currently available in public literature, this document extrapolates the potential effects of deuterium substitution based on established principles of the kinetic isotope effect and the known metabolism of ropivacaine. Detailed experimental protocols for key methodologies used to elucidate the mechanism of action of local anesthetics are provided, along with quantitative data to facilitate comparative analysis.
Introduction
Ropivacaine is a widely used local anesthetic valued for its long duration of action and favorable safety profile, particularly its reduced cardiotoxicity compared to bupivacaine.[2][3] It is the pure S-(-)-enantiomer of 1-propyl-2',6'-pipecoloxylidide.[1] Understanding its precise mechanism of action at the molecular level is crucial for its optimal clinical use and for the development of novel local anesthetics with improved properties. Deuteration, the selective replacement of hydrogen with its heavier isotope deuterium, has emerged as a strategy in drug development to modulate pharmacokinetic properties, primarily by slowing down metabolic processes.[4][5][6] This guide will first detail the established mechanism of ropivacaine and then present a theoretical framework for the mechanism of its deuterated analog.
Mechanism of Action of Ropivacaine
The primary mechanism of action of ropivacaine is the blockade of voltage-gated sodium channels (VGSCs) on the neuronal membrane.[1] This blockade prevents the large, transient influx of sodium ions that is necessary for the generation and conduction of action potentials in nerve fibers.
Interaction with Voltage-Gated Sodium Channels
Ropivacaine exhibits a state-dependent blockade of VGSCs, meaning it has a higher affinity for the open and inactivated states of the channel than for the resting state. This property contributes to its efficacy, as the channels in rapidly firing neurons (such as those transmitting pain signals) are more frequently in the open and inactivated states.
Ropivacaine has been shown to interact with various sodium channel subtypes. Notably, it demonstrates a preferential block of tetrodotoxin-resistant (TTX-R) Na+ currents over tetrodotoxin-sensitive (TTX-S) currents.[7] TTX-R channels are predominantly found in small-diameter nociceptive neurons, which may contribute to ropivacaine's differential sensory-motor blockade.[7]
Interaction with Other Ion Channels
While the primary target of ropivacaine is the VGSC, it has also been shown to interact with other ion channels, which may contribute to both its therapeutic effects and its side-effect profile.
-
Potassium Channels: Ropivacaine can inhibit certain types of potassium channels. For instance, it has been demonstrated to block the hKv1.5 channel, a voltage-gated potassium channel found in the heart, with an apparent KD of 80 +/- 4 microM.[8] It also inhibits the two-pore domain potassium channel (K2P) TREK-1 with an IC50 of 402.7 μM.[9][10][11] This inhibition of potassium channels could potentially contribute to the cardiotoxic effects observed at high concentrations.
Signaling Pathway of Ropivacaine Action
The following diagram illustrates the signaling pathway of ropivacaine's action on a nerve cell.
Quantitative Data: Ropivacaine
The following tables summarize key quantitative data for ropivacaine.
Table 1: Physicochemical and Pharmacokinetic Properties of Ropivacaine
| Property | Value | Reference |
| Molecular Weight | 274.4 g/mol | [12] |
| pKa | 8.1 | [12] |
| Protein Binding | ~94% | [13][14][15] |
| Volume of Distribution (IV) | 41 ± 7 L | [13] |
| Plasma Clearance (IV) | 387 ± 107 mL/min | [16] |
| Elimination Half-life (IV) | 1.8 ± 0.7 h | [16] |
| Elimination Half-life (Epidural) | 4.2 ± 1.0 h | [16] |
Table 2: Potency of Ropivacaine on Ion Channels
| Channel | IC50 / KD | Reference |
| Tetrodotoxin-Sensitive (TTX-S) Na+ Current | 116 ± 35 µM | [7] |
| Tetrodotoxin-Resistant (TTX-R) Na+ Current | 54 ± 14 µM | [7] |
| Cardiac (SCN5A) Na+ Channel (Open State) | 322.2 ± 29.9 µM | [17][18] |
| Cardiac (SCN5A) Na+ Channel (Inactivated State) | 2.73 ± 0.27 µM | [17][18] |
| hKv1.5 Potassium Channel | 80 ± 4 µM (KD) | [8] |
| TREK-1 Potassium Channel | 402.7 ± 31.8 µM | [10] |
Table 3: Comparative Toxicity of Ropivacaine and Bupivacaine
| Parameter | Ropivacaine | Bupivacaine | Reference |
| CNS Toxicity (Dose Tolerated in Humans) | At least 25% less toxic | - | [2][19] |
| Cardiotoxicity | Less cardiotoxic | More cardiotoxic | [3] |
Deuterated Ropivacaine: A Theoretical Perspective
As of the writing of this guide, there is a lack of published experimental data on the mechanism of action and pharmacokinetics of deuterated ropivacaine. Therefore, this section presents a theoretical analysis based on the known metabolism of ropivacaine and the principles of the kinetic isotope effect (KIE).
Ropivacaine Metabolism
Ropivacaine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The major metabolic pathways are:
-
Aromatic hydroxylation to 3'-hydroxy-ropivacaine, primarily mediated by CYP1A2 .[1][16][20][21]
-
N-dealkylation to 2',6'-pipecoloxylidide (PPX), primarily mediated by CYP3A4 .[1][16][20][21]
The Kinetic Isotope Effect and Deuteration
The C-H bond is weaker than the C-D (deuterium) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step can be slowed down when hydrogen is replaced with deuterium.[4][5][6][22] This is known as the deuterium kinetic isotope effect (KIE).
Predicted Effects of Deuteration on Ropivacaine
Based on the metabolic pathways of ropivacaine, strategic deuteration could potentially alter its pharmacokinetic profile:
-
Deuteration of the aromatic ring: Replacing hydrogens on the 2',6'-dimethylphenyl ring could slow down CYP1A2-mediated hydroxylation. This would likely lead to a decreased rate of formation of 3'-hydroxy-ropivacaine, potentially increasing the plasma concentration and half-life of the parent ropivacaine.
-
Deuteration of the N-propyl group: Replacing hydrogens on the N-propyl group could slow down CYP3A4-mediated N-dealkylation. This would reduce the formation of PPX and could also increase the systemic exposure to ropivacaine.
A potential consequence of slowing one metabolic pathway is "metabolic switching," where the drug is shunted down an alternative metabolic route. The overall effect of deuteration on the pharmacokinetics of ropivacaine would depend on the specific site(s) of deuteration and the relative contributions of each metabolic pathway to its overall clearance.
The following diagram illustrates the potential impact of deuteration on ropivacaine metabolism.
References
- 1. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jvsmedicscorner.com [jvsmedicscorner.com]
- 3. droracle.ai [droracle.ai]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characteristics of ropivacaine block of Na+ channels in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of ropivacaine on a potassium channel (hKv1.5) cloned from human ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The inhibitory effects of bupivacaine, levobupivacaine, and ropivacaine on K2P (two-pore domain potassium) channel TREK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. clinmedjournals.org [clinmedjournals.org]
- 13. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Ropivacaine | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Acute Toxicity of Ropivacaine Compared with That of Bupivacaine | Semantic Scholar [semanticscholar.org]
- 20. Metabolism of ropivacaine in humans is mediated by CYP1A2 and to a minor extent by CYP3A4: an interaction study with fluvoxamine and ketoconazole as in vivo inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ropivacaine, a new amide-type local anesthetic agent, is metabolized by cytochromes P450 1A and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
The Gold Standard: A Technical Guide to Deuterated Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, particularly within drug development and clinical research, the pursuit of accurate, precise, and reliable data is paramount. The use of liquid chromatography-mass spectrometry (LC-MS) has become the benchmark for quantitative analysis due to its high sensitivity and selectivity. However, the inherent complexity of biological matrices introduces significant analytical challenges. This technical guide provides an in-depth exploration of the application of deuterated internal standards, the undisputed "gold standard," to mitigate these challenges and ensure the integrity of bioanalytical data.
The Core Principle: Isotope Dilution Mass Spectrometry
The effectiveness of deuterated standards is founded on the principle of Isotope Dilution Mass Spectrometry (IDMS).[1][2] A deuterated internal standard (IS) is a version of the analyte molecule where one or more hydrogen atoms have been replaced by their stable, heavier isotope, deuterium (²H). This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the internal standard.[3][4]
Crucially, the physicochemical properties of the deuterated standard are nearly identical to the analyte itself.[2][4] This means they behave in a virtually identical manner throughout the entire analytical workflow—from extraction and sample cleanup to chromatography and ionization.[2][3] A known amount of the deuterated standard is added to every sample, calibrator, and quality control (QC) at the very beginning of the process.[1] Any variability, such as incomplete extraction recovery, sample loss during transfer, or fluctuations in instrument response, will affect both the analyte and the deuterated standard to the same degree.[1][2] Consequently, by measuring the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to highly accurate and precise quantification.[1][2]
Caption: Logical basis for accurate quantification using a deuterated standard.
Advantages Over Other Internal Standards
The use of deuterated internal standards is strongly recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][5][6][7][8] Their superiority over other types of internal standards, such as structural analogs, is well-documented.[6][7][8]
Key advantages include:
-
Enhanced Quantitative Accuracy and Precision : By perfectly mimicking the analyte, deuterated standards provide the most effective correction for analytical variability, significantly reducing bias and improving precision.[5][7]
-
Improved Reproducibility : Consistent correction for matrix effects and instrumental drift ensures that results are reliable and reproducible across different analytical runs and even between different laboratories.[5]
-
Mitigation of Matrix Effects : Matrix effects—the suppression or enhancement of the analyte's ionization signal by co-eluting components from the biological matrix—are a primary source of error in LC-MS bioanalysis.[1][6] Since a deuterated standard co-elutes and co-ionizes with the analyte, it effectively tracks and corrects for these unpredictable effects.[1][7]
Quantitative Data Summary: Performance Comparison
The empirical data consistently demonstrates the superior performance of deuterated internal standards in bioanalytical method validation. The following tables summarize key performance metrics, comparing assays using deuterated internal standards to those using structural analogs or no internal standard.
Table 1: Comparison of Assay Performance with Different Internal Standards
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) | Matrix Effect (%) | Recovery (%) |
| Deuterated IS | 10 | 98.5 | 3.2 | 97.8 | 92.5 |
| 100 | 101.2 | 2.1 | 99.1 | 93.1 | |
| 1000 | 99.8 | 1.8 | 98.5 | 92.8 | |
| Structural Analog IS | 10 | 88.7 | 9.8 | 85.4 | 78.2 |
| 100 | 92.1 | 7.5 | 88.2 | 79.1 | |
| 1000 | 90.5 | 6.9 | 86.7 | 78.8 | |
| External Standard (No IS) | 10 | 75.3 | 18.5 | N/A | N/A |
| 100 | 78.9 | 15.2 | N/A | N/A | |
| 1000 | 76.1 | 16.8 | N/A | N/A | |
| Data synthesized from source[9]. |
Table 2: Bioanalytical Method Validation Data for Various Drugs Using a Deuterated Internal Standard
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Within-run Precision (%CV) | Between-run Precision (%CV) | Accuracy (%Recovery) |
| Atorvastatin | 0.5 - 100 | 0.5 | 2.1 - 4.5 | 3.2 - 5.8 | 97.2 - 103.5 |
| Tamoxifen | 1 - 200 | 1 | 1.8 - 3.9 | 2.5 - 4.7 | 98.1 - 102.3 |
| Sirolimus | 0.5 - 50 | 0.5 | 2.7 - 5.7 | 4.1 - 6.2 | 96.5 - 104.1 |
| Data synthesized from source[1]. |
Table 3: Comparative Performance for the Analysis of Kahalalide F
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |
| Structural Analog | -3.2 (significant deviation from 100%) | 8.6 |
| Deuterated (D8) Standard | +0.3 (no significant deviation from 100%) | 7.6 |
| Data from a study demonstrating significantly lower variance (p=0.02) and improved accuracy (p<0.0005) with the deuterated standard.[6][8] |
Experimental Protocols
The successful implementation of deuterated standards requires robust and well-defined experimental procedures. The following sections detail common sample preparation techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid-liquid extraction [scioninstruments.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. texilajournal.com [texilajournal.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Ropivacaine Metabolism and its Major Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways of ropivacaine, with a particular focus on its major metabolite, 3-hydroxy-ropivacaine. The document details the enzymatic processes, pharmacokinetic data, and the experimental methodologies used to elucidate these aspects, offering valuable insights for professionals in drug development and clinical research.
Introduction to Ropivacaine
Ropivacaine is a long-acting local anesthetic of the amide type, widely used for surgical anesthesia and pain management.[1][2] Marketed as a pure S-(-)-enantiomer, it was developed to provide a safer alternative to bupivacaine, with a reduced potential for cardiotoxicity and central nervous system (CNS) toxicity.[1][3] A thorough understanding of its metabolism is critical for optimizing its clinical use, predicting potential drug-drug interactions, and ensuring patient safety, particularly in populations with impaired hepatic or renal function.[4][5]
Metabolic Pathways of Ropivacaine
Ropivacaine is extensively metabolized, primarily in the liver, by the cytochrome P450 (CYP) enzyme system.[1][4][6] Less than 3% of the administered dose is excreted unchanged in the urine.[7][8] The biotransformation of ropivacaine involves two main pathways: aromatic hydroxylation and N-dealkylation.[4][9]
-
Aromatic Hydroxylation: The primary metabolic route is the aromatic hydroxylation of the ropivacaine molecule to form 3-hydroxy-ropivacaine (3-OH-ropivacaine) . This reaction is predominantly catalyzed by CYP1A2 .[1][9][10] A minor metabolite, 4-hydroxy-ropivacaine (4-OH-ropivacaine), is also formed through this pathway.[6][9]
-
N-dealkylation: The second major pathway is N-dealkylation, which produces 2',6'-pipecoloxylidide (PPX) . This process is mainly mediated by CYP3A4 .[4][6][9]
Following these initial Phase I reactions, the hydroxylated metabolites, particularly 3-OH-ropivacaine, undergo Phase II conjugation, primarily with glucuronic acid, to form water-soluble glucuronides that are readily excreted by the kidneys.[7][11][12] Conjugated 3-OH-ropivacaine is the most abundant metabolite found in urine.[7]
Metabolic Pathway Diagram
Major Metabolites and Their Significance
Several metabolites of ropivacaine have been identified, with 3-OH-ropivacaine and PPX being the most significant in terms of quantity and clinical relevance.[7][9]
-
3-hydroxy-ropivacaine: This is the major metabolite, accounting for approximately 37% of the administered dose excreted in the urine, primarily as a conjugate.[7][13] It possesses pharmacological activity, but it is significantly less potent than the parent compound, ropivacaine.[13][14] Its formation is highly dependent on CYP1A2 activity, making it a potential subject of drug-drug interactions with CYP1A2 inhibitors like fluvoxamine.[1][10]
-
2',6'-pipecoloxylidide (PPX): Formed by CYP3A4, PPX is another key metabolite.[6][9] While it has some pharmacological activity, it is markedly less toxic than ropivacaine.[13][15] Its clearance is dependent on both renal and non-renal pathways.[15][16]
-
Minor Metabolites: Other identified metabolites include 4-OH-ropivacaine, 3-hydroxy-PPX, and 2-OH-methyl-ropivacaine.[7][17] These are generally formed in much smaller quantities.[7]
Quantitative Pharmacokinetic Data
The pharmacokinetic profiles of ropivacaine and its metabolites have been characterized in several studies. The data below are compiled from studies involving intravenous and regional block administrations in healthy volunteers and patients.
Table 1: Pharmacokinetic Parameters of Ropivacaine and 3-OH-Ropivacaine
| Parameter | Ropivacaine | 3-OH-Ropivacaine | Source(s) |
|---|---|---|---|
| Tmax (Peak Time) | 1.3 ± 0.2 h (Interpectoral Block) | 2.3 ± 0.3 h (Interpectoral Block) | [17] |
| Cmax (Peak Conc.) | 1.6 ± 0.7 mg/L (IV Infusion) | 124.1 ± 21.4 ng/mL (Interpectoral Block) | [7][17] |
| Elimination Half-life (t½) | 1.8 ± 0.7 h (IV); 4.2 ± 1.0 h (Epidural) | 29.2 ± 3.1 h (Interpectoral Block) | [1][3][17] |
| Total Plasma Clearance | 387 ± 107 mL/min (IV) | Not typically reported | [3] |
| Volume of Distribution (Vd) | 41 ± 7 L | Not typically reported |[3] |
Note: Values can vary significantly based on the route of administration, patient population, and analytical methods used.
Table 2: Urinary Excretion Profile of Ropivacaine and Metabolites (% of Administered Dose)
| Compound | Percentage of Dose in Urine (96h) | Source(s) |
|---|---|---|
| Unchanged Ropivacaine | 1 ± 0.6% | [7] |
| Conjugated 3-OH-ropivacaine | 37 ± 3% | [7] |
| 4-OH-ropivacaine | < 1% | [7] |
| PPX | 2% | [7] |
| 3-OH-PPX | 3% | [7] |
| Total Recovery (Urine) | 86 ± 3% |[7] |
Experimental Protocols
The characterization of ropivacaine metabolism relies on a combination of in vitro and in vivo studies, coupled with advanced analytical techniques.
In Vitro Metabolism Studies
These studies are crucial for identifying the enzymes responsible for metabolite formation.
-
Objective: To identify the specific CYP450 isozymes involved in the metabolism of ropivacaine.
-
Methodology:
-
Incubation: Ropivacaine is incubated with human liver microsomes, which contain a high concentration of CYP enzymes.[6][9] The incubation mixture includes a nicotinamide adenine dinucleotide phosphate (NADPH)-generating system to act as a cofactor for the enzymes.[9]
-
Isozyme Identification: To pinpoint specific enzymes, the experiment is repeated using recombinant human P450 isozymes (e.g., rCYP1A2, rCYP3A4) expressed in cell systems.[6][9] Alternatively, specific chemical inhibitors or antibodies against certain CYP isozymes are added to the human liver microsome incubations to observe the reduction in the formation of specific metabolites.[6][9]
-
Analysis: Following incubation, the reaction is stopped, and the samples are analyzed using LC-MS/MS to identify and quantify the formed metabolites (e.g., 3-OH-ropivacaine, PPX).[9]
-
In Vivo Pharmacokinetic Studies
Human studies are essential for understanding how the drug and its metabolites behave in the body over time.
-
Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of ropivacaine and its metabolites.
-
Methodology:
-
Administration: A specified dose of ropivacaine is administered to healthy volunteers or a patient cohort, often as a controlled intravenous infusion or a specific regional nerve block.[7][10][17]
-
Sample Collection: Blood and urine samples are collected at predefined time points over a period (e.g., 24-96 hours).[7][10]
-
Sample Preparation: Plasma or urine is processed to extract the analytes of interest. This typically involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances from the biological matrix.[18][19]
-
Quantification: The concentrations of ropivacaine and its metabolites in the extracts are measured using a validated analytical method, most commonly LC-MS/MS.[3][20]
-
Data Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), clearance, and elimination half-life using non-compartmental analysis.[17]
-
Analytical Methodology Workflow
High-sensitivity analytical methods are required to quantify ropivacaine and its metabolites in complex biological matrices.
LC-MS/MS Parameters: For quantitative analysis, tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored.
Signaling Pathways and Cellular Effects
While the primary mechanism of action for ropivacaine is the reversible blockade of sodium ion channels in nerve fibers, emerging research suggests other cellular effects.[1][4] Studies on human umbilical vein endothelial cells (HUVECs) and placental trophoblasts have indicated that ropivacaine may activate multiple pro-inflammatory and pro-apoptotic signaling pathways.[22] This can lead to the release of interleukins (IL-6, IL-8), prostaglandin E2, and induce oxidative stress.[22] These findings suggest that ropivacaine can cause cellular injury and death in certain cell types and may be linked to clinical phenomena such as epidural-related maternal fever, though this remains an active area of investigation.[22][23]
Conclusion
The metabolism of ropivacaine is a well-defined process, occurring predominantly in the liver through the actions of CYP1A2 and CYP3A4. This biotransformation yields the major metabolites 3-hydroxy-ropivacaine and 2',6'-pipecoloxylidide, which are subsequently excreted by the kidneys. A comprehensive understanding of these pathways, supported by robust pharmacokinetic data and validated experimental protocols, is essential for drug development professionals and clinicians. This knowledge enables the prediction of drug-drug interactions, informs dosing strategies in special populations, and ultimately enhances the safe and effective use of ropivacaine in clinical practice.
References
- 1. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ualberta.ca [ualberta.ca]
- 3. mdpi.com [mdpi.com]
- 4. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. resource.aminer.org [resource.aminer.org]
- 7. Metabolism and excretion of ropivacaine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of ropivacaine in humans is mediated by CYP1A2 and to a minor extent by CYP3A4: an interaction study with fluvoxamine and ketoconazole as in vivo inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human UDP-glucuronosyltransferases: metabolism, expression, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ropivacaine | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Pharmacokinetics of ropivacaine in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation [frontiersin.org]
- 22. Ropivacaine Activates Multiple Proapoptotic and Inflammatory Signaling Pathways That Might Subsume to Trigger Epidural-Related Maternal Fever - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Ropivacaine in Human Plasma using (Rac)-Ropivacaine-d7 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of ropivacaine in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. (Rac)-Ropivacaine-d7 is employed as an internal standard to ensure accuracy and precision.
Introduction
Ropivacaine is a long-acting local anesthetic widely used for surgical anesthesia and postoperative pain management.[1] Accurate measurement of its concentration in biological matrices like plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for bioanalytical applications.[3][4]
The use of a stable isotope-labeled internal standard, such as this compound, is best practice in quantitative bioanalysis.[5][6] An ideal internal standard co-elutes with the analyte and has similar ionization and extraction properties, thereby compensating for variations during sample processing and analysis.[5][7] this compound, being the deuterated form of ropivacaine, serves this purpose excellently.[2][8]
This application note details a validated LC-MS/MS method for the quantification of ropivacaine in human plasma, adaptable for routine analysis in a research or clinical setting.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
Solvents and Chemicals:
-
Biological Matrix:
-
Blank human plasma with K3-EDTA as an anticoagulant[3]
-
Stock and Working Solutions Preparation
-
Ropivacaine Stock Solution (500 µg/mL): Prepare by dissolving the appropriate amount of ropivacaine hydrochloride hydrate in methanol or water.[3][4]
-
Internal Standard Stock Solution (0.5 µg/mL): Prepare a stock solution of this compound in acetonitrile.[3][4]
-
Working Solutions: Prepare working solutions for calibration standards and quality controls (QCs) by serially diluting the ropivacaine stock solution with a suitable solvent (e.g., 50% aqueous acetonitrile).
Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma (calibration standard, QC, or unknown sample) into a microcentrifuge tube.[3]
-
Add 100 µL of the internal standard working solution.[3]
-
Add 500 µL of acetonitrile to precipitate plasma proteins.[3]
-
Centrifuge at 10,000 rpm for 3 minutes.[3]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.[3][4] The final concentration of the internal standard in the injected sample will be 62.5 ng/mL.[3][4]
Experimental Workflow Diagram
Caption: Workflow for plasma sample preparation and analysis.
LC-MS/MS Conditions
The following table outlines the instrumental parameters for the analysis.
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | A standard UHPLC or HPLC system |
| Column | Gemini NX-C18, 3.0 x 100 mm, 3 µm particles (or equivalent)[4] |
| Column Temperature | 15°C[4] |
| Mobile Phase A | 0.05% (v/v) Formic acid in water[4] |
| Mobile Phase B | Acetonitrile[4] |
| Flow Rate | 0.4 mL/min[3][4] |
| Injection Volume | 1 µL[3] |
| Gradient Elution | 0-2 min: 95% A; 2-4 min: 70% A; 4-7 min: 95% A[3][4] |
| Mass Spectrometry | |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Ropivacaine | m/z 275.1 → 126.1 (Collision Energy: 19 V)[3] |
| This compound (IS) | m/z 282.1 → 133.1[3] or m/z 282.1 → 85.1[9] |
| 3-OH-ropivacaine (optional) | m/z 291.1 → 126.1 (Collision Energy: 20 V)[3] |
Data and Performance Characteristics
The method should be validated according to regulatory guidelines (e.g., FDA or EMA).[2][4] Key validation parameters are summarized below.
Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 0.5 - 1000 ng/mL in plasma[3][4] |
| Regression Model | Linear or Quadratic |
| Correlation Coefficient (r²) | ≥ 0.99 |
Accuracy and Precision
The accuracy and precision of the method are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, high).
| Concentration Level | Intra-run Precision (%CV) | Inter-run Precision (%CV) | Accuracy (% Recovery) |
| LLOQ (0.5 ng/mL) | Within ±20%[3] | Within ±20%[3] | 80-120%[3] |
| Low QC | Within ±15%[3] | Within ±15%[3] | 85-115%[3] |
| Medium QC | Within ±15%[3] | Within ±15%[3] | 85-115%[3] |
| High QC | Within ±15%[3] | Within ±15%[3] | 85-115%[3] |
Data presented are typical acceptance criteria based on published literature.[2][3]
Logical Relationship of Method Validation
Caption: Key parameters for bioanalytical method validation.
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust, sensitive, and selective approach for the quantification of ropivacaine in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. This method is well-suited for pharmacokinetic and toxicokinetic studies, as well as for clinical monitoring of ropivacaine levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. scispace.com [scispace.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Method for Analysis of Free and Total Ropivacaine in Dog Plasma Using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Ropivacaine in Human Plasma Using (Rac)-Ropivacaine-d7 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ropivacaine is a long-acting amide local anesthetic widely used for regional anesthesia and pain management.[1][2] Accurate quantification of ropivacaine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ropivacaine in human plasma. The use of a stable isotope-labeled internal standard, (Rac)-Ropivacaine-d7, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.[3] The protocol employs a simple protein precipitation step, allowing for high-throughput analysis suitable for clinical research.[1][4]
Experimental Protocols
Materials and Reagents
-
Ropivacaine hydrochloride hydrate
-
This compound hydrochloride (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Preparation of Stock and Working Solutions
-
Ropivacaine Stock Solution (500 µg/mL): Accurately weigh and dissolve ropivacaine hydrochloride hydrate in water to achieve a final concentration of 500 µg/mL.[1][5]
-
Internal Standard Stock Solution (0.5 µg/mL): Prepare a stock solution of this compound in acetonitrile at a concentration of 0.5 µg/mL.[1][5]
-
Working Standard Solutions: Serially dilute the ropivacaine stock solution with a mixture of water and acetonitrile to prepare working standards for calibration curve and quality control (QC) samples.
Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 100 µL of the this compound internal standard solution (0.5 µg/mL in acetonitrile).[1]
-
Add 500 µL of acetonitrile to precipitate plasma proteins.[1]
-
Vortex the mixture for 2 minutes.[1]
-
Centrifuge at 10,000 rpm for 3 minutes.[1]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Caption: Workflow for plasma sample preparation using protein precipitation.
LC-MS/MS Instrumentation and Conditions
A validated LC-MS/MS system is employed for the separation and detection of ropivacaine and its internal standard.
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | Gemini NX-C18, 3.0 x 100 mm, 3 µm |
| Mobile Phase A | 0.05% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 1 µL |
| Column Temperature | 15°C |
| Gradient Elution | 0-2 min: 95% A; 2-4 min: 70% A; 4-7 min: 95% A |
Table 1: Optimized Liquid Chromatography Conditions.[1]
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 550°C |
| IonSpray Voltage | 3500 V |
Table 2: Mass Spectrometry Source Conditions.[6]
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Ropivacaine | 275.1 | 126.1 | 19 |
| This compound | 282.1 | 133.1 | N/A |
Table 3: MRM Transitions for Ropivacaine and its Internal Standard.[1]
References
- 1. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ualberta.ca [ualberta.ca]
- 3. Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Method for Analysis of Free and Total Ropivacaine in Dog Plasma Using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ropivacaine Analysis in Plasma
These application notes provide detailed protocols for the extraction of ropivacaine from plasma samples, a critical step for accurate pharmacokinetic and toxicokinetic studies in drug development and clinical monitoring. The following sections detail three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Introduction
Ropivacaine is a long-acting local anesthetic of the amide type. Monitoring its concentration in plasma is essential for understanding its pharmacokinetics, ensuring therapeutic efficacy, and avoiding potential toxicity. Accurate quantification of ropivacaine in a complex biological matrix like plasma requires robust and efficient sample preparation to remove interfering substances, such as proteins and lipids, before analysis by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography with UV detection (HPLC-UV). The choice of sample preparation method can significantly impact the sensitivity, accuracy, and precision of the analytical results.
Comparative Summary of Sample Preparation Techniques
The selection of an appropriate sample preparation technique depends on various factors, including the required sensitivity, sample throughput, and the analytical instrumentation available. Below is a summary of quantitative data from various studies to aid in the selection process.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | >80%[1] | >87.9%[2] | High and reproducible |
| Lower Limit of Quantification (LLOQ) | 1 µg/L[3] | 25 ng/mL[2] | 2.5 nmol/L[4] |
| Linearity Range | 0.05 - 1000 ng/mL[5][6] | 25 - 1000 ng/mL[2][7] | 200 - 1000 ng/mL[7] |
| Matrix Effect | Can be significant | Generally cleaner than PPT | Minimal ion suppression[4] |
| Throughput | High, amenable to automation[8][9] | Moderate | Moderate, can be automated |
| Selectivity | Low | Moderate | High[4] |
Experimental Workflows and Protocols
The following diagrams and protocols provide a detailed guide for each sample preparation technique.
General Sample Preparation Workflow
This workflow outlines the fundamental steps from plasma sample collection to instrumental analysis.
Figure 1: General workflow for ropivacaine analysis in plasma.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from plasma samples. It is particularly well-suited for high-throughput applications. Acetonitrile is a commonly used precipitating agent.[1]
Workflow for Protein Precipitation
Figure 2: Detailed workflow for the Protein Precipitation method.
Detailed Protocol for Protein Precipitation
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., bupivacaine or a deuterated ropivacaine analog)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Microcentrifuge
-
Autosampler vials
Procedure:
-
Pipette 200 µL of the plasma sample into a microcentrifuge tube.[10]
-
Add 100 µL of the internal standard solution to the plasma sample.[10]
-
Add 500 µL of acetonitrile to the tube.[10]
-
Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.[10]
-
Centrifuge the tube for 3 minutes at 1300 g to pellet the precipitated proteins.[10]
-
Carefully transfer the supernatant to a clean autosampler vial.
-
The sample is now ready for injection into the analytical instrument (e.g., LC-MS/MS).
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic sample cleanup technique that separates analytes from interferences based on their differential solubility in two immiscible liquid phases. This method generally results in a cleaner extract compared to protein precipitation.
Workflow for Liquid-Liquid Extraction
Figure 3: Detailed workflow for the Liquid-Liquid Extraction method.
Detailed Protocol for Liquid-Liquid Extraction
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., carbamazepine)
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether (or other suitable organic solvent)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Mobile phase for reconstitution
-
Autosampler vials
Procedure:
-
In a centrifuge tube, pipette 500 µL of the plasma sample.[11]
-
Spike the sample with the internal standard.[11]
-
Alkalinize the plasma sample by adding a suitable volume of sodium hydroxide solution.[11]
-
Add the extraction solvent, for example, diethyl ether.[11]
-
Vortex the mixture to ensure efficient extraction of ropivacaine into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to isolate analytes from a liquid sample. It is known for producing very clean extracts, which can be beneficial for sensitive analytical methods like LC-MS/MS.
Workflow for Solid-Phase Extraction
Figure 4: Detailed workflow for the Solid-Phase Extraction method.
Detailed Protocol for Solid-Phase Extraction
Materials:
-
Plasma samples
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., C18)
-
SPE manifold (vacuum or positive pressure)
-
Conditioning solvent (e.g., methanol)
-
Equilibration buffer (e.g., water)
-
Wash solvent
-
Elution solvent
-
Evaporation system
-
Mobile phase for reconstitution
-
Autosampler vials
Procedure:
-
Pre-treat the plasma sample, which may include dilution and addition of the internal standard.
-
Condition the SPE cartridge by passing a suitable organic solvent (e.g., methanol) through the sorbent bed.
-
Equilibrate the cartridge with water or a buffer to prepare the sorbent for the aqueous sample.
-
Load the pre-treated plasma sample onto the SPE cartridge. Ropivacaine and the IS will be retained on the sorbent.
-
Wash the cartridge with a weak solvent to remove unretained interferences.
-
Elute the ropivacaine and IS from the cartridge using a strong organic solvent.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Transfer the sample to an autosampler vial for analysis. A study by Cobb and Andersson utilized a molecularly imprinted polymer-based SPE for highly selective extraction of ropivacaine.[4]
Conclusion
The choice of sample preparation technique for ropivacaine analysis in plasma is a critical decision that influences the quality and reliability of the analytical data. Protein precipitation offers a rapid and high-throughput solution, while liquid-liquid extraction provides a cleaner sample. For the highest selectivity and sensitivity, particularly for LC-MS/MS analysis, solid-phase extraction is often the preferred method. The protocols and comparative data presented in these application notes serve as a comprehensive guide for researchers and scientists in the field of drug analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatographic determination of plasma ropivacaine for assessing pharmacokinetics of the viscous preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-electrospray mass spectrometry determination of free and total concentrations of ropivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of ropivacaine in human plasma using highly selective molecular imprint-based solid phase extraction and fast LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Method for Analysis of Free and Total Ropivacaine in Dog Plasma Using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. LC-MS/MS assisted pharmacokinetic and tissue distribution study of ropivacaine and 3-OH-ropivacaine on rats after plane block anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of procaine, lidocaine, ropivacaine, tetracaine and bupivacaine in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Liquid-Liquid Extraction of Ropivacaine from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the liquid-liquid extraction (LLE) of ropivacaine from various biological matrices, including plasma, serum, and cerebrospinal fluid. The methodologies outlined are based on established and validated analytical procedures to ensure accurate and reproducible quantification of ropivacaine for pharmacokinetic studies, therapeutic drug monitoring, and toxicological analyses.
Introduction
Ropivacaine is a long-acting amide local anesthetic widely used for surgical anesthesia and postoperative pain management.[1] Accurate measurement of ropivacaine concentrations in biological samples is crucial for understanding its pharmacokinetics, ensuring therapeutic efficacy, and preventing systemic toxicity.[2] Liquid-liquid extraction is a robust and widely used sample preparation technique that effectively separates ropivacaine from endogenous interferences in complex biological matrices prior to chromatographic analysis.[3][4]
Principle of Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological matrix) and an organic solvent.[4] By adjusting the pH of the aqueous phase, the charge state of ropivacaine can be manipulated to enhance its partitioning into the organic solvent, thereby isolating it from polar matrix components like proteins and salts.
Experimental Protocols
This section details the step-by-step procedures for the extraction of ropivacaine from plasma/serum and cerebrospinal fluid.
Protocol 1: Extraction of Ropivacaine from Plasma/Serum
This protocol is adapted from methodologies utilizing common organic solvents and subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5][6]
Materials and Reagents:
-
Biological Matrix: Plasma or Serum
-
Internal Standard (IS): Bupivacaine or other suitable analogue[1][5]
-
Alkalinizing Agent: 1 M Sodium Hydroxide (NaOH) or 0.5 M Potassium Hydroxide (KOH)[1][5]
-
Reconstitution Solvent: HPLC mobile phase or a suitable mixture (e.g., acetonitrile/water)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
HPLC or LC-MS/MS system
Procedure:
-
Sample Preparation: To a 0.5 mL aliquot of plasma or serum in a conical glass tube, add the internal standard solution.[5][6]
-
Alkalinization: Add 50.0 μL of 0.5 M potassium hydroxide or 200 µL of 1 M NaOH to the sample to basify the solution.[1][5] Mix by vortexing for 30 seconds.
-
Extraction: Add 2.0 - 3.0 mL of the organic extraction solvent (diethyl ether or ethyl acetate).[1][5]
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning of ropivacaine into the organic phase.[5]
-
Phase Separation: Centrifuge the sample at 1,600 g for 15 minutes to separate the aqueous and organic layers.[5]
-
Collection of Organic Phase: Carefully transfer the upper organic layer to a clean tube.
-
(Optional) Re-extraction: For improved recovery, a second extraction of the remaining aqueous layer with another portion of the organic solvent can be performed. Combine the organic fractions.[5]
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100-200 µL) of the HPLC mobile phase or reconstitution solvent.[6]
-
Analysis: The reconstituted sample is now ready for injection into the analytical instrument (HPLC-UV or LC-MS/MS).
Protocol 2: Extraction of Ropivacaine from Cerebrospinal Fluid (CSF)
This protocol is designed for the sensitive quantification of ropivacaine and its metabolites in CSF using UPLC-MS/MS.[7]
Materials and Reagents:
-
Biological Matrix: Cerebrospinal Fluid
-
Internal Standard (IS)
-
Extraction Solvent: Ethyl acetate[7]
-
Vortex mixer
-
Centrifuge
-
Evaporation system
-
UPLC-MS/MS system
Procedure:
-
Sample Preparation: Use an appropriate volume of CSF sample.
-
Extraction: The CSF is processed directly by ethyl acetate liquid-liquid extraction.[7] Add the internal standard and the extraction solvent to the CSF sample.
-
Mixing: Vortex the mixture to facilitate the transfer of ropivacaine into the organic phase.
-
Phase Separation: Centrifuge the sample to achieve a clear separation between the aqueous and organic layers.
-
Collection and Evaporation: Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitution: Reconstitute the residue in a suitable solvent for UPLC-MS/MS analysis.
-
Analysis: Inject the sample into the UPLC-MS/MS system for quantification. The multiple reaction monitoring (MRM) mode is typically used for high selectivity and sensitivity.[7]
Data Presentation
The following tables summarize quantitative data from various studies on ropivacaine extraction and analysis.
Table 1: Summary of LLE Protocols and HPLC-UV/LC-MS Conditions for Ropivacaine Analysis
| Biological Matrix | Extraction Solvent | Internal Standard | Analytical Method | Column | Mobile Phase | Detection | Reference |
| Plasma | Diethyl ether | Bupivacaine | HPLC-UV | C18 | Acetonitrile and phosphate solution (20:80, v/v) | 210 nm | [1] |
| Serum | Ethyl acetate | Bupivacaine | HPLC | - | - | - | [5] |
| Plasma | - | Bupivacaine | HPLC-UV | C18 TSK-GEL (4.6 x 150 mm) | Acetonitrile, methanol, and 0.05 M phosphate buffer (pH 4.0) | 215 nm | [2] |
| Cerebrospinal Fluid | Ethyl acetate | - | UPLC-MS/MS | - | - | MRM: m/z 275.3 → 126.2 | [7] |
Table 2: Performance Characteristics of Ropivacaine Quantification Methods
| Biological Matrix | Analytical Method | Calibration Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Recovery (%) | Reference |
| Rat Plasma | HPLC-UV | - | 35 | - | [1] |
| Plasma | HPLC-UV | 25 - 1000 | - | - | [2] |
| Cerebrospinal Fluid | UPLC-MS/MS | 0.2 - 2000 | 0.2 | >79 | [7] |
| Serum | HPLC | 50 - 5000 | 50 | - | [6] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the liquid-liquid extraction of ropivacaine from biological matrices.
Caption: General workflow for ropivacaine LLE.
Logical Relationship Diagram for Method Selection
This diagram illustrates the decision-making process for selecting an appropriate analytical method following LLE.
Caption: Decision tree for analytical method selection.
References
- 1. ualberta.ca [ualberta.ca]
- 2. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 5. Serum Concentration of Ropivacaine After Repeated Administration to Several Parts of the Head During Awake Craniotomy: A Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. science.rsu.lv [science.rsu.lv]
- 7. Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioanalytical Quantification of Ropivacaine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ropivacaine is a long-acting amide local anesthetic widely used for surgical anesthesia and postoperative pain management. Accurate quantification of ropivacaine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides detailed protocols for the bioanalytical quantification of ropivacaine in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The methods described are based on established and validated procedures to ensure accuracy, precision, and reliability.
Ropivacaine is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP1A2 to 3-OH-ropivacaine and CYP3A4 to 2',6'-pipecoloxylidide.[1][2][3] Understanding its metabolic pathway is essential for interpreting pharmacokinetic data.
Bioanalytical Methodologies
Two primary methods for the quantification of ropivacaine in biological matrices are presented: a highly sensitive and selective LC-MS/MS method and a robust and widely accessible HPLC-UV method.
LC-MS/MS Method
This method offers high sensitivity and selectivity, making it ideal for studies requiring low limits of quantification.
2.1.1. Experimental Protocol: LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma sample, add 100 µL of internal standard (IS) solution (e.g., bupivacaine or a stable isotope-labeled ropivacaine) and 500 µL of acetonitrile.[4]
-
Vortex the mixture for 2 minutes.[4]
-
Centrifuge at 13,000 G for 3 minutes.[4]
-
Transfer the supernatant for injection into the LC-MS/MS system.[4]
-
-
Chromatographic Conditions:
-
HPLC System: A validated HPLC system capable of delivering a precise and stable gradient.
-
Analytical Column: A reversed-phase column, such as a Synergy 4 µm Polar-RP column (150 x 2 mm).[5]
-
Mobile Phase: A gradient mixture of acetonitrile, 2 mM ammonium acetate, and formic acid.[5]
-
Flow Rate: A typical flow rate is between 0.3 and 0.8 mL/min.[6][7]
-
Injection Volume: 5 µL.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[7]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2.1.2. Method Validation Summary (LC-MS/MS)
The following table summarizes typical validation parameters for an LC-MS/MS method for ropivacaine quantification, in accordance with FDA guidelines.[4][9][10]
| Parameter | Specification | Typical Result |
| Linearity (r²) | ≥ 0.99 | > 0.999[11] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 | 0.2 ng/mL[8] |
| Accuracy | Within ±15% of nominal value (±20% for LLOQ) | 87% to 107%[8] |
| Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) | Intraday: < 11%, Interday: < 7%[8] |
| Recovery | Consistent and reproducible | > 79%[8] |
| Matrix Effect | Within acceptable limits | 89% to 98%[8] |
| Stability | Stable under tested conditions (freeze-thaw, short-term, long-term) | Data should be generated during validation |
HPLC-UV Method
This method is a cost-effective and robust alternative to LC-MS/MS, suitable for studies with higher concentration ranges of ropivacaine.
2.2.1. Experimental Protocol: HPLC-UV
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.05 M phosphate buffer (pH 4.0) in a ratio of 10:30:60 (v/v/v).[6]
-
Flow Rate: 0.8 mL/min.[6]
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 215 nm.[6]
-
2.2.2. Method Validation Summary (HPLC-UV)
| Parameter | Specification | Typical Result |
| Linearity (r²) | ≥ 0.99 | 0.9998[6] |
| Calibration Range | Dependent on study needs | 25 - 1,000 ng/mL[6] |
| Accuracy | Within ±15% of nominal value | 96% - 102%[14] |
| Precision (CV%) | ≤ 15% | Intra-day: 2.0-12.0%, Inter-day: 1.7-14.8%[6] |
| Recovery | Consistent and reproducible | > 87.9%[6] |
| Specificity | No interference from endogenous components | No interference observed[11] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the bioanalytical quantification of ropivacaine.
Caption: Bioanalytical workflow for ropivacaine quantification.
Ropivacaine Metabolism Pathway
This diagram outlines the primary metabolic pathways of ropivacaine in the liver.
Caption: Primary metabolic pathways of ropivacaine.
Ropivacaine Signaling Pathway Inhibition
Ropivacaine has been shown to inhibit the IGF-1R/PI3K/AKT/mTOR signaling pathway in some cancer cells.[15]
References
- 1. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ropivacaine | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. LC-MS/MS assisted pharmacokinetic and tissue distribution study of ropivacaine and 3-OH-ropivacaine on rats after plane block anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatographic determination of plasma ropivacaine for assessing pharmacokinetics of the viscous preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moh.gov.bw [moh.gov.bw]
- 10. nalam.ca [nalam.ca]
- 11. arlok.com [arlok.com]
- 12. science.rsu.lv [science.rsu.lv]
- 13. ualberta.ca [ualberta.ca]
- 14. High-performance liquid chromatography using UV detection for the simultaneous quantification of ropivacaine and bupivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ropivacaine suppresses tumor biological characteristics of human hepatocellular carcinoma via inhibiting IGF-1R/PI3K/AKT/mTOR signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-Ropivacaine-d7 in Pharmacokinetic-Pharmacodynamic (PK-PD) Modelling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ropivacaine is a long-acting amide local anesthetic widely used for surgical anesthesia and pain management.[1][2] It is marketed as the pure S-(-)-enantiomer and is known for its favorable safety profile compared to other local anesthetics like bupivacaine.[3][4] Understanding the relationship between the dose, plasma concentration (pharmacokinetics, PK), and the clinical effect (pharmacodynamics, PD) is crucial for optimizing its therapeutic use and ensuring patient safety.[5][6]
(Rac)-Ropivacaine-d7 is a deuterated analog of ropivacaine. The strategic replacement of hydrogen atoms with deuterium can alter the metabolic profile of a drug, often leading to a slower rate of metabolism.[7][8] This is due to the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[7] In the context of ropivacaine, which is primarily metabolized by CYP1A2 and CYP3A4, deuteration could potentially lead to a longer half-life, increased exposure, and a modified side-effect profile.[4][5]
These altered pharmacokinetic properties make this compound a valuable tool for PK-PD modeling studies. It can be used as a stable isotope tracer to investigate the pharmacokinetics of ropivacaine under steady-state conditions or as a new chemical entity with a potentially improved therapeutic window.[1][9][10] This document provides detailed application notes and protocols for the use of this compound in PK-PD modeling.
Data Presentation
Table 1: Pharmacokinetic Parameters of Non-Deuterated Ropivacaine (Intravenous and Epidural Administration)
| Parameter | Intravenous Administration | Epidural Administration | Reference |
| Volume of Distribution (Vd) | 41 ± 7 L | - | [5] |
| Plasma Clearance (CL) | 387 ± 107 mL/min | Apparent CL: 18.8 L/h | [5][6] |
| Renal Clearance | 1 mL/min | - | [5] |
| Terminal Half-life (t½) | 1.8 ± 0.7 h | 4.2 ± 1.0 h | [5][11] |
Table 2: Hypothetical Comparison of Key Pharmacokinetic Parameters: Ropivacaine vs. This compound
This table illustrates the potential impact of deuteration on the pharmacokinetics of ropivacaine. The values for this compound are hypothetical and would need to be determined experimentally.
| Parameter | Ropivacaine (Observed) | This compound (Hypothetical) | Expected Change |
| Systemic Clearance (CL) | Decreased | Slower metabolism due to the kinetic isotope effect. | |
| Half-life (t½) | Increased | Slower elimination due to reduced clearance. | |
| Area Under the Curve (AUC) | Increased | Greater overall drug exposure for a given dose. | |
| Maximum Concentration (Cmax) | Similar or Slightly Increased | Dependent on absorption rate, which is not expected to change significantly. |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol describes a method for the accurate and precise quantification of this compound in human plasma, which is essential for pharmacokinetic analysis. The use of a deuterated internal standard, such as Ropivacaine-d7, is a common practice to enhance the robustness of the analytical method.[5]
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
Vortex mix the plasma sample to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., Bupivacaine in methanol).
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., Agilent LC column).[5]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion -> Product ion (to be determined based on the mass shift from deuteration).
-
Internal Standard (e.g., Bupivacaine): Precursor ion -> Product ion.
-
3. Calibration and Quality Control
-
Prepare calibration standards and quality control samples by spiking known concentrations of this compound into blank plasma.
-
Analyze the calibration standards and quality control samples along with the study samples to ensure the accuracy and precision of the assay.
Protocol 2: A Phase 1, Open-Label, Crossover Study to Evaluate the Pharmacokinetics and Pharmacodynamics of this compound
This protocol outlines a hypothetical clinical study to compare the PK and PD of this compound with non-deuterated ropivacaine.
1. Study Design
-
A randomized, open-label, two-period, two-sequence crossover study in healthy adult volunteers.
-
Subjects will receive a single dose of this compound and a single dose of ropivacaine, separated by a washout period of at least 7 days.
-
The route of administration could be intravenous infusion or a specific nerve block (e.g., femoral nerve block) depending on the study objectives.
2. Subject Population
-
Healthy male and female volunteers, aged 18-55 years.
-
Inclusion criteria: Good health as determined by medical history, physical examination, and laboratory tests.
-
Exclusion criteria: History of allergy to amide-type local anesthetics, significant cardiovascular, hepatic, or renal disease.
3. Drug Administration
-
A single intravenous dose of this compound or ropivacaine (e.g., 50 mg) infused over 15 minutes.
4. Pharmacokinetic Sampling
-
Serial venous blood samples (e.g., 5 mL) will be collected in EDTA tubes at pre-dose, and at 5, 15, 30, 45 minutes, and 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma will be separated by centrifugation and stored at -80°C until analysis.
5. Pharmacodynamic Assessments
-
Sensory blockade can be assessed using pinprick tests or measurement of nerve conduction velocity.
-
Motor blockade can be evaluated using a modified Bromage scale.
-
Safety assessments will include monitoring of vital signs, ECG, and adverse events.
6. PK-PD Modeling
-
Plasma concentration-time data for this compound and ropivacaine will be analyzed using non-compartmental and/or compartmental modeling approaches.
-
PK parameters (e.g., Cmax, AUC, t½, CL, Vd) will be calculated.
-
The relationship between plasma concentrations and the pharmacodynamic effects will be modeled using appropriate PK-PD models, such as the Emax model or a sigmoid Emax model.[12][13]
Visualizations
Caption: Experimental workflow for a PK-PD study of this compound.
Caption: Simplified signaling pathway of ropivacaine's mechanism of action.
References
- 1. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regional transport and metabolism of ropivacaine and its CYP3A4 metabolite PPX in human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The local pharmacokinetics of ³H-ropivacaine and ¹⁴C-lidocaine after maxillary infiltration anesthesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ropivacaine Wound Infiltration for Pain Management After Breast Cancer Mastectomy: A Population Pharmacokinetic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. metsol.com [metsol.com]
- 10. Applications of stable isotopes in clinical pharmacology. | Semantic Scholar [semanticscholar.org]
- 11. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. PKPD model - Wikipedia [en.wikipedia.org]
- 13. Population Pharmacokinetic-Pharmacodynamic Modeling of Ropivacaine in Spinal Anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (Rac)-Ropivacaine-d7 in Clinical Trials for Pain Management: Application Notes and Protocols
(Rac)-Ropivacaine-d7 serves as a critical analytical tool in the clinical development and therapeutic monitoring of its non-deuterated counterpart, ropivacaine, a widely used local anesthetic for pain management. While not directly administered for therapeutic effect, this stable isotope-labeled internal standard is indispensable for accurate quantification of ropivacaine concentrations in biological matrices during clinical trials. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the clinical evaluation of ropivacaine for pain management.
Introduction to Ropivacaine and the Role of this compound
Ropivacaine is a long-acting amide local anesthetic that reversibly inhibits sodium ion influx in nerve fibers, thereby blocking the generation and conduction of nerve impulses.[1][2][3][4] It is extensively used for surgical anesthesia and for the management of acute and postoperative pain.[4][5][6][7] Marketed as the pure S-enantiomer, ropivacaine exhibits a greater degree of sensory-motor differentiation compared to bupivacaine, which can be advantageous when motor blockade is undesirable.[6][7]
The clinical development of ropivacaine and its subsequent therapeutic drug monitoring in special populations or novel drug delivery systems necessitate robust bioanalytical methods. This compound is employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based methods to ensure the accuracy, precision, and reliability of ropivacaine quantification in complex biological samples such as plasma and urine.[8] The use of a deuterated internal standard is crucial for correcting potential variations during sample preparation and analysis, thereby improving the overall robustness of the bioanalytical method.[8]
Mechanism of Action of Ropivacaine
Ropivacaine, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels within the neuronal cell membrane.[1][2][4] This blockade prevents the influx of sodium ions necessary for the initiation and propagation of action potentials in nerve cells.[4] By inhibiting depolarization, ropivacaine effectively numbs the targeted area, providing localized pain relief.[3][4] The drug shows a preference for blocking sensory neurons (Aδ and C fibers) over motor neurons (Aβ fibers), contributing to its favorable clinical profile.[5][6]
Quantitative Data from Ropivacaine Clinical Trials
The following tables summarize key pharmacokinetic parameters and clinical efficacy data for ropivacaine from various clinical trials. This data provides the context for which accurate bioanalytical methods using this compound are essential.
Table 1: Pharmacokinetic Properties of Ropivacaine
| Parameter | Value | Route of Administration | Reference |
| Volume of Distribution (Vd) | 41 ± 7 L | Intravenous | [8] |
| Plasma Protein Binding | ~94% (α1-acid glycoprotein) | - | [2] |
| Terminal Half-life (t½) | 1.8 ± 0.7 hours | Intravenous | [2] |
| Terminal Half-life (t½) | 4.2 ± 1.0 hours | Epidural | [2] |
| Plasma Clearance | 387 ± 107 mL/min | Intravenous | [8] |
| Renal Clearance | 1 mL/min | Intravenous | [8] |
| Metabolism | Extensively in the liver (CYP1A2 and CYP3A4) | - | [1][8] |
| Excretion | ~86% in urine (1% as unchanged drug) | Intravenous | [1][2] |
Table 2: Efficacy of Ropivacaine in Postoperative Pain Management (Systematic Review & Meta-analysis)[9]
| Outcome Measure | Ropivacaine vs. Placebo (Standardized Effect Size) | 95% Confidence Interval |
| Opioid Rescue Use | -1.3 | -1.5 to -1.1 |
| Pain Score at Rest | -1.1 | -1.3 to -0.9 |
| Pain Score on Mobilization | -1.5 | -1.7 to -1.3 |
Experimental Protocols
The primary application of this compound is in the bioanalytical quantification of ropivacaine. Below is a detailed protocol for the determination of ropivacaine in human plasma using LC-MS/MS, employing this compound as an internal standard.
Protocol: Quantification of Ropivacaine in Human Plasma by LC-MS/MS
1. Objective: To accurately quantify the concentration of ropivacaine in human plasma samples obtained from clinical trials.
2. Materials and Reagents:
-
Ropivacaine hydrochloride (analytical standard)
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 50 x 2.1 mm, 3.5 µm)
4. Preparation of Standard and Quality Control (QC) Samples:
-
Stock Solutions: Prepare individual stock solutions of ropivacaine and this compound in methanol (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare serial dilutions of the ropivacaine stock solution in 50% methanol to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound in 50% methanol (e.g., 100 ng/mL).
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.
5. Sample Preparation (Solid Phase Extraction):
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 200 µL of plasma sample, calibration standard, or QC sample, add 20 µL of the internal standard working solution (this compound).
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
6. LC-MS/MS Analysis:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ropivacaine: Monitor the specific precursor to product ion transition (e.g., m/z 275.2 -> 126.1)
-
This compound: Monitor the specific precursor to product ion transition (e.g., m/z 282.2 -> 133.1)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
7. Data Analysis:
-
Integrate the peak areas for both ropivacaine and this compound.
-
Calculate the peak area ratio of ropivacaine to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of ropivacaine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is a fundamental tool in the clinical evaluation of ropivacaine for pain management. Its use as an internal standard in bioanalytical methods like LC-MS/MS is essential for generating high-quality pharmacokinetic data. This data, in turn, is crucial for understanding the absorption, distribution, metabolism, and excretion of ropivacaine, ensuring its safe and effective use in various clinical settings. The protocols and information provided herein are intended to guide researchers in the robust application of this compound in their clinical and bioanalytical studies.
References
- 1. Ropivacaine | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ropivacaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is Ropivacaine Hydrochloride used for? [synapse.patsnap.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ropivacaine: a review of its use in regional anaesthesia and acute pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Overcoming matrix effects in ropivacaine quantification with LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of ropivacaine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide: Matrix Effects
Issue: Poor signal reproducibility or inaccurate quantification of ropivacaine.
This is a common problem often attributed to matrix effects, where components of the biological sample interfere with the ionization of ropivacaine, leading to ion suppression or enhancement.[1][2][3]
Q1: My ropivacaine signal is significantly lower in plasma samples compared to the standard in a clean solvent. What is causing this?
A1: This phenomenon is likely due to ion suppression , where endogenous components in the plasma matrix, such as phospholipids and salts, co-elute with ropivacaine and compete for ionization in the MS source.[1] This reduces the ionization efficiency of ropivacaine, leading to a decreased signal intensity and consequently, inaccurate quantification.[1]
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective strategy to combat ion suppression is to remove interfering matrix components before LC-MS/MS analysis.[1] Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[2]
-
Improve Chromatographic Separation: Adjust your LC method to separate ropivacaine from the co-eluting matrix components. This can be achieved by optimizing the mobile phase gradient or using a different column chemistry.[1][2]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as ropivacaine-d7, is the ideal way to compensate for matrix effects.[4][5] Since the SIL-IS has nearly identical chemical and physical properties to ropivacaine, it will be affected by ion suppression in the same way. The consistent ratio of the analyte to the internal standard allows for accurate quantification despite variations in signal intensity.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[3][6] However, this approach may compromise the sensitivity of the assay, especially for low concentrations of ropivacaine.[7]
Q2: How can I determine if matrix effects are impacting my ropivacaine analysis?
A2: A post-column infusion experiment is a common method to detect matrix effects. In this experiment, a constant flow of a ropivacaine solution is introduced into the mass spectrometer after the LC column. A blank, extracted matrix sample is then injected onto the column. Any fluctuation (typically a dip) in the steady ropivacaine signal indicates the retention times at which matrix components are eluting and causing ion suppression.[2]
Another method is to quantify the matrix effect by comparing the peak area of an analyte in a post-extraction spiked sample to that of the analyte in a clean solvent.[8]
Frequently Asked Questions (FAQs)
Q3: What is the most common sample preparation technique for ropivacaine in plasma?
A3: Protein precipitation (PPT) with acetonitrile is a widely used method for ropivacaine extraction from plasma due to its simplicity and speed.[4][9][10] However, while fast, PPT may result in cleaner extracts compared to LLE or SPE.[2]
Q4: What is a suitable internal standard for ropivacaine quantification?
A4: The most commonly recommended internal standard is a stable isotope-labeled version of the analyte, such as ropivacaine-d7 .[4][5][9] This is because it co-elutes with ropivacaine and experiences similar matrix effects, thus providing the most accurate correction for signal variations.
Q5: Are there alternative ionization techniques that are less susceptible to matrix effects?
A5: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less prone to significant ion suppression compared to ESI.[3][11] The choice of ionization source can be a critical parameter to consider during method development if matrix effects are persistent.[11]
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Ropivacaine in Human Plasma
This protocol is adapted from methodologies described for the extraction of ropivacaine from plasma samples.[4][9][10]
-
To 200 µL of plasma sample in a microcentrifuge tube, add 100 µL of the internal standard solution (e.g., ropivacaine-d7 in acetonitrile).
-
Add 500 µL of acetonitrile to precipitate the proteins.[4][9]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Ropivacaine in Cerebrospinal Fluid
This protocol is based on a method developed for the determination of ropivacaine in cerebrospinal fluid.[8]
-
Process the cerebrospinal fluid sample using ethyl acetate for liquid-liquid extraction.
-
Use a multiple reaction monitoring (MRM) mode for quantitative analysis.
-
Monitor the transitions of m/z 275.3 → 126.2 for ropivacaine.[8]
Protocol 3: Solid-Phase Extraction (SPE)
While a specific SPE protocol for ropivacaine was not detailed in the provided search results, SPE is a powerful technique for sample cleanup that can significantly reduce matrix effects. A general workflow would involve:
-
Conditioning the SPE cartridge.
-
Loading the pre-treated plasma sample.
-
Washing the cartridge to remove interferences.
-
Eluting the analyte of interest (ropivacaine).
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques and Reported Matrix Effect
| Sample Preparation Technique | Biological Matrix | Internal Standard | Reported Matrix Effect (%) | Reference |
| Liquid-Liquid Extraction | Cerebrospinal Fluid | Not specified in abstract | 89 - 98 | [8] |
| Protein Precipitation | Plasma | Ropivacaine-d7 | CV of IS-normalised matrix factor < 15% | [5] |
Note: The matrix effect is often presented as a percentage, where 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement. A lower coefficient of variation (CV) for the internal standard-normalized matrix factor across different lots of matrix indicates better compensation for the matrix effect.
Visualizations
Caption: Workflow for Ropivacaine Quantification using Protein Precipitation.
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. benchchem.com [benchchem.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation [frontiersin.org]
- 11. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry for (Rac)-Ropivacaine-d7
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of (Rac)-Ropivacaine-d7.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting parameters for an electrospray ionization (ESI) source when analyzing this compound?
A1: For analyzing Ropivacaine and its deuterated internal standards, a positive electrospray ionization (ESI+) mode is standard.[1] While the optimal parameters can vary between different mass spectrometer models, the following table summarizes common starting points found in published literature.
Table 1: Typical ESI Source Parameters
| Parameter | Value | Reference |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1] |
| Ion Spray Voltage | 3500 V | [1] |
| Source Temperature | 550°C | [1] |
| Curtain Gas (CUR) | 35 psi | [1] |
| Ion Source Gas 1 (GS1) | 60 psi | [1] |
| Ion Source Gas 2 (GS2) | 60 psi | [1] |
| Collision Gas (CAD) | 9 (arbitrary units) | [1] |
| Capillary Voltage | 1.5 kV | [2] |
| Desolvation Temperature | 450°C |[2] |
Q2: How do I select the best Multiple Reaction Monitoring (MRM) transitions for this compound and its non-deuterated form, Ropivacaine?
A2: Selecting appropriate MRM transitions is critical for method selectivity and sensitivity.[3] This involves monitoring the fragmentation of the protonated molecule (precursor ion) into a specific product ion. For robust quantification, at least two transitions (a quantifier for measurement and a qualifier for confirmation) are often used. This compound is a deuterated internal standard, so its mass will be higher than that of Ropivacaine.
The protonated precursor ion for Ropivacaine is approximately m/z 275.1-275.3, while for this compound, it is m/z 282.1.[1][4] The table below lists experimentally determined transitions.
Table 2: Published MRM Transitions for Ropivacaine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ion Type | Collision Energy (V) | Cone Voltage (V) |
|---|---|---|---|---|---|
| Ropivacaine | 275.1 | 126.1 | Quantifier | 19 | - |
| Ropivacaine | 275.3 | 126.2 | Quantifier | 20 | 30 |
| Ropivacaine | 275.3 | 84.3 | Qualifier | 20 | 30 |
| Ropivacaine | 275.1 | 84.0 | Quantifier | - | - |
| Ropivacaine | 275.1 | 98.2 | Qualifier | - | - |
| This compound (IS) | 282.1 | 133.1 | Quantifier | - | - |
| This compound (IS) | 282.1 | 85.1 | Quantifier | - | - |
| This compound (IS) | 282.1 | 105.1 | Qualifier | - | - |
Q3: I'm observing a low signal-to-noise ratio for my this compound peak. What are the common causes and how can I troubleshoot this?
A3: A low signal-to-noise (S/N) ratio can stem from several factors, including sample preparation, instrument parameters, and chromatographic conditions. The following guide provides a systematic approach to troubleshooting this issue.
Table 3: Troubleshooting Guide for Low Signal Intensity
| Potential Cause | Recommended Action |
|---|---|
| Suboptimal Ionization | Infuse a standard solution of this compound directly into the mass spectrometer. Systematically adjust source parameters (e.g., Ion Spray Voltage, Source Temperature, Gas Flows) to maximize the precursor ion signal. |
| Inefficient Fragmentation | While infusing the standard, perform a product ion scan to identify major fragments. Then, optimize the Collision Energy (CE) for your selected MRM transition to maximize the product ion intensity. |
| Matrix Effects | Biological matrices like plasma can suppress the ionization of the analyte.[5] Evaluate your sample preparation; consider a more rigorous cleanup method (e.g., switching from protein precipitation to liquid-liquid extraction or solid-phase extraction). Also, ensure chromatographic separation from endogenous interferences.[4] |
| Poor Chromatography | Assess peak shape. Tailing or broad peaks lead to lower intensity. Ensure mobile phase pH is appropriate for Ropivacaine (a basic compound). Check for column degradation or contamination. |
| Sample Degradation | Verify the stability of this compound in your sample matrix and storage conditions. Prepare fresh standards and QC samples to confirm analyte integrity.[1] |
| Instrument Contamination | If the signal has degraded over time, clean the ion source, transfer optics, and mass analyzer according to the manufacturer's guidelines. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of Stock and Working Solutions
This protocol is based on methodologies for creating calibration standards and quality control (QC) samples.[1][6]
-
Primary Stock Solution (1 g/L): Accurately weigh the required amount of this compound and Ropivacaine reference standards. Dissolve each in a separate volumetric flask using HPLC-grade water to achieve a final concentration of 1 g/L.[1] Store these stock solutions at -20°C.[1]
-
Working Standard Solutions: Prepare intermediate working solutions by diluting the primary stock solutions with water.[1] For example, create working solutions at concentrations of 50 µg/mL, 10 µg/mL, and 2.5 µg/mL.[1]
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with water to a final concentration of 100 ng/mL.[1]
-
Calibration Curve and QC Preparation: Spike blank, drug-free plasma with the appropriate working standard solutions to create a calibration curve covering the desired linear range (e.g., 0.5 ng/mL to 1000 ng/mL).[1][5] Prepare QC samples at low, medium, and high concentrations in the same manner.
Protocol 2: Sample Preparation via Protein Precipitation
Protein precipitation is a common and rapid method for extracting Ropivacaine from plasma samples.[6]
-
Aliquot Sample: Pipette 200 µL of a plasma sample (unknown, calibrator, or QC) into a clean microcentrifuge tube.
-
Add Internal Standard: Add 100 µL of the this compound internal standard working solution to each tube.[6]
-
Precipitate Proteins: Add 500 µL of ice-cold acetonitrile to each tube.[6]
-
Vortex: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 10,000 rpm for 3 minutes to pellet the precipitated proteins.[7]
-
Transfer Supernatant: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.[6]
Visualizations and Workflows
Diagram 1: General Experimental Workflow
The following diagram illustrates the typical workflow for a quantitative bioanalytical method using this compound as an internal standard.
Caption: Workflow for quantitative analysis of Ropivacaine.
Diagram 2: Troubleshooting Low Signal Intensity
This decision tree provides a logical path for diagnosing the cause of a low signal-to-noise ratio.
Caption: Decision tree for troubleshooting low signal intensity.
Diagram 3: Interrelationship of MS Parameters
This diagram shows how different sets of mass spectrometry parameters are interconnected to produce a final, optimized method.
Caption: Relationship between key MS optimization parameters.
References
- 1. A Method for Analysis of Free and Total Ropivacaine in Dog Plasma Using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation [frontiersin.org]
- 5. Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study [mdpi.com]
- 7. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in ropivacaine chromatography
Welcome to the technical support center for ropivacaine chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of ropivacaine.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of ropivacaine that influence its chromatographic behavior?
A1: Ropivacaine is a basic compound with a pKa of approximately 8.1.[1] This means that its ionization state is highly dependent on the pH of the mobile phase. At a pH below its pKa, ropivacaine will be protonated and exist as a cation, while at a pH above its pKa, it will be in its neutral, less polar form. This property is crucial for controlling retention and peak shape in reversed-phase chromatography. Its solubility in water is about 50 mg/mL.
Q2: Which type of HPLC column is most suitable for ropivacaine analysis?
A2: Reversed-phase columns, particularly C18 and C8 columns, are most commonly used for the analysis of ropivacaine.[1][2] The choice between C18 and C8 will depend on the desired retention and selectivity for a specific method. For basic compounds like ropivacaine, it is also important to consider columns with low silanol activity or end-capped columns to minimize peak tailing.[3]
Q3: Why is the mobile phase pH so critical for good peak shape in ropivacaine chromatography?
A3: The mobile phase pH is critical because of ropivacaine's basic nature and the potential for interaction with residual silanol groups on the silica-based stationary phase. At a mid-range pH, residual silanols can be ionized (negatively charged) and interact with the protonated (positively charged) ropivacaine molecule, leading to secondary interactions that cause peak tailing. By controlling the pH, typically in the acidic range (e.g., pH 2.5-4), the ionization of silanol groups is suppressed, minimizing these secondary interactions and resulting in a more symmetrical peak shape.[4][5]
Q4: What are common additives used in the mobile phase to improve ropivacaine peak shape?
A4: Common additives include acidic modifiers and competing bases.
-
Acidic Modifiers: Formic acid or phosphoric acid are often added to the mobile phase to lower the pH and suppress the ionization of silanol groups on the stationary phase.[1][4]
-
Competing Bases: A small concentration of a competing base, such as triethylamine (TEA), can be added to the mobile phase.[2][5] TEA is a small, basic molecule that preferentially interacts with the active silanol sites, effectively masking them from interacting with ropivacaine and thereby reducing peak tailing.[5]
Troubleshooting Guide for Poor Peak Shape
Poor peak shape is a common issue in the chromatography of basic compounds like ropivacaine. The following guide addresses specific problems and provides systematic solutions.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
Potential Causes and Solutions:
-
Secondary Interactions with Silanol Groups: This is the most common cause of peak tailing for basic analytes like ropivacaine.
-
Solution 1: Adjust Mobile Phase pH: Lower the pH of the mobile phase to a range of 2.5-4.0 using an acidic modifier like formic acid or phosphoric acid. This will suppress the ionization of residual silanol groups on the column packing.[4][5]
-
Solution 2: Use a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol sites, reducing their interaction with ropivacaine.[2][5]
-
Solution 3: Use an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column. End-capping chemically modifies the stationary phase to block most of the residual silanol groups, leading to improved peak shape for basic compounds.[3][6]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the concentration of the ropivacaine sample or decrease the injection volume.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger (less polar) than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself or in a solvent that is weaker than or of similar strength to the mobile phase.
-
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetry where the front half of the peak is broader than the latter half.
Potential Causes and Solutions:
-
Column Overload: This is a common cause of peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.[7]
-
-
Sample Solvent Effects: Injecting a large volume of a sample dissolved in a solvent significantly different from the mobile phase can lead to peak fronting.
-
Solution: Reduce the injection volume or prepare the sample in the mobile phase.
-
-
Column Degradation: A void at the head of the column can cause peak fronting.
-
Solution: Replace the column. Using a guard column can help extend the life of the analytical column.
-
Issue 3: Split Peaks
Split peaks can appear as two closely eluting peaks or a "shoulder" on the main peak.
Potential Causes and Solutions:
-
Partially Blocked Column Frit: Particulates from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly onto the column, resulting in split peaks.
-
Column Contamination: Strongly retained substances from previous injections can accumulate at the column head and interfere with the sample path.
-
Solution: Wash the column with a strong solvent.
-
-
Injection Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.
-
Solution: Ensure the sample solvent is miscible with the mobile phase. Ideally, the sample should be dissolved in the mobile phase.[9]
-
-
Co-eluting Impurity: What appears to be a split peak may actually be an impurity that is not fully resolved from the main ropivacaine peak.
-
Solution: Adjust the mobile phase composition or gradient to improve the resolution between the two peaks.[8]
-
Data Presentation
Table 1: Effect of Mobile Phase pH on Ropivacaine Peak Asymmetry
| Mobile Phase pH | Peak Asymmetry Factor (As) | Peak Shape Description |
| 7.0 | > 2.0 | Severe Tailing |
| 5.0 | 1.5 - 2.0 | Moderate Tailing |
| 4.0 | 1.2 - 1.5 | Slight Tailing |
| 3.0 | 1.0 - 1.2 | Symmetrical to Near-Symmetrical |
Note: Data are representative and compiled from qualitative descriptions in the literature. Actual values may vary depending on the specific column and other chromatographic conditions.
Table 2: Troubleshooting Summary for Poor Peak Shape
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Silanol Interactions | Lower mobile phase pH (2.5-4.0), add a competing base (e.g., TEA), use an end-capped column. |
| Column Overload | Reduce sample concentration or injection volume. | |
| Sample Solvent Effect | Dissolve sample in mobile phase or a weaker solvent. | |
| Peak Fronting | Column Overload | Reduce sample concentration or injection volume. |
| Column Degradation | Replace the column, use a guard column. | |
| Split Peaks | Blocked Column Frit | Filter samples and mobile phase, use an in-line filter, reverse-flush or replace frit. |
| Injection Solvent Incompatibility | Ensure sample solvent is miscible with the mobile phase. | |
| Co-eluting Impurity | Optimize separation conditions to resolve the peaks. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Ropivacaine with UV Detection
This protocol is a general method that can be adapted for the analysis of ropivacaine in pharmaceutical formulations.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[10]
-
Mobile Phase: Acetonitrile, water, and methanol in a ratio of 40:30:30 (v/v) with 0.1% triethylamine (TEA).[10]
-
Flow Rate: 1.5 mL/min.[10]
-
Detection Wavelength: 270 nm.[10]
-
Column Temperature: Ambient or controlled at 40°C for better peak shape.[11][12]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the linear range of the method.
Protocol 2: UPLC-MS/MS Method for Ropivacaine in Biological Samples
This protocol is suitable for the sensitive and selective quantification of ropivacaine in biological matrices like plasma or cerebrospinal fluid.
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.[11]
-
Mobile Phase A: 10 mmol/L ammonium acetate with 0.1% formic acid in water.[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Gradient Elution:
-
0-0.2 min: 15% B
-
0.2-1.2 min: 15% to 85% B
-
1.2-2.1 min: 85% B
-
2.1-2.4 min: 85% to 15% B
-
2.4-4.0 min: 15% B[11]
-
-
Flow Rate: 0.4 mL/min.[11]
-
Column Temperature: 40°C.[11]
-
Injection Volume: 5 µL.
-
Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) mode. For ropivacaine, monitor the transition m/z 275.3 → 126.2.[11]
Mandatory Visualization
Caption: Troubleshooting workflow for poor peak shape in ropivacaine chromatography.
Caption: Signaling pathway of silanol interaction causing peak tailing.
References
- 1. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ualberta.ca [ualberta.ca]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 8. [Kromasil®] F.A.Q. - Why does the chromatogram show split peaks? [kromasil.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Addressing variability in internal standard response for (Rac)-Ropivacaine-d7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in the internal standard (IS) response for (Rac)-Ropivacaine-d7 during LC-MS/MS analysis.
Introduction
In quantitative bioanalysis, an internal standard (IS) is added at a constant concentration to all calibration standards, quality controls (QCs), and unknown samples. Its purpose is to correct for variability that can occur during sample preparation, injection, and analysis.[1] A stable and consistent IS response is crucial for ensuring the accuracy and reliability of the quantitative data.[2] When the IS, such as the stable isotope-labeled this compound, shows significant variability, it can indicate underlying issues with the analytical method that must be investigated.[3][4]
Frequently Asked Questions (FAQs)
Q1: Why is a consistent internal standard response crucial for this compound analysis?
A consistent response from this compound, a stable isotope-labeled (SIL) internal standard, is essential because it serves as the reference point for quantifying the unlabeled analyte, Ropivacaine. The fundamental principle of IS-based quantification relies on the ratio of the analyte's response to the IS's response. If the IS response fluctuates unpredictably, it undermines the assumption that the IS is accurately tracking and correcting for variations in the analytical process, potentially leading to inaccurate and imprecise results.[5][6]
Q2: What is considered acceptable variability for the this compound response?
While there is no universally mandated acceptance criterion, a common industry practice is to consider the IS response acceptable if it falls within a certain percentage of the mean IS response of the calibration standards and QCs in the same analytical run.[7] A typical range is between 50% and 150%. However, it is more important to assess the pattern of variability. Systematic differences between study samples and calibrators, for instance, warrant investigation even if they fall within these numerical boundaries.[3][4]
Q3: Can the IS response vary without affecting the accuracy of my results?
Yes, in some cases. If the this compound perfectly co-elutes and behaves identically to the native Ropivacaine, it will experience the same analytical variations (e.g., ion suppression).[8] In this scenario, the analyte/IS ratio remains constant and the calculated concentration is accurate, even if the absolute IS response varies.[3] However, significant or systematic variability often indicates a problem that could compromise data integrity and should always be investigated.[7]
Q4: What are the first things to check when observing IS variability?
If you observe sporadic or unexpected IS variability, start with the most common sources of error:
-
Sample Preparation: Review pipetting and dilution steps. Ensure the IS solution was added correctly and consistently to all samples.[5]
-
Reagents and Solutions: Verify the concentration and stability of the this compound stock and working solutions.[8][9]
-
Instrument Performance: Check the LC-MS/MS system for injection precision and potential hardware malfunctions.[10]
Q5: My IS response is systematically lower in study samples compared to my calibration standards. What is the likely cause?
This pattern is a classic indicator of a matrix effect, specifically ion suppression.[5][11] Components present in the biological matrix of the study samples (e.g., metabolites, co-administered drugs, lipids) that are not present in the simpler matrix of the calibration standards may be co-eluting with this compound and suppressing its ionization in the mass spectrometer source.[4][11]
Troubleshooting Guide
This guide addresses specific patterns of IS response variability in a question-and-answer format.
Issue 1: Sporadic, random variability in a few samples
Question: The IS response for a few, random samples is either significantly higher or lower (>50% deviation) than the rest of the batch. What should I do?
Answer: This pattern usually points to a one-off error related to sample handling or injection rather than a systematic method failure.
Troubleshooting Steps:
-
Check for Human Error: The most common cause is an error during sample preparation.
-
Low/No IS Response: The IS solution may not have been added to that specific sample.
-
High IS Response (~2x): The IS solution may have been added twice.
-
-
Examine Injection Data: Review the instrument logs for the affected samples. An injection failure or a short injection can result in a low signal for both the analyte and the IS.[12]
-
Inspect the Sample Vial: Check the vial for proper positioning, sufficient sample volume, and the presence of precipitates or air bubbles.
-
Re-inject the Sample: If possible, re-injecting the same prepared sample can help determine if the issue was related to the injection process. If the re-injected sample gives a normal IS response, the initial error was likely with the autosampler. If the response is still abnormal, the error occurred during sample preparation.
-
Re-extract the Sample: If the error is confirmed to be in the sample preparation step, the original sample should be re-extracted and analyzed.[7]
Issue 2: Systematic trend in IS response across the analytical run
Question: My this compound signal is steadily decreasing (or increasing) from the beginning to the end of the analytical run. What does this indicate?
Answer: A consistent drift in signal points towards an instrument-related issue or instability of the prepared samples over time.
Troubleshooting Steps:
-
Assess Instrument Stability:
-
Source Contamination: The ion source may be getting progressively contaminated throughout the run, leading to a decrease in sensitivity. This is common when analyzing complex biological samples.[13] The source may require cleaning.
-
Detector "Charging": In some cases, instrument components can accumulate charge over the course of a run, causing a gradual change in response.[4]
-
-
Evaluate Autosampler Stability:
-
Investigate the stability of this compound in the reconstituted extract under the conditions and duration of the autosampler storage.[8] Degradation over time will lead to a decreasing signal. Evaporation of solvent could lead to an increasing signal.
-
-
Check LC System Performance:
-
Monitor the LC pressure throughout the run. Fluctuations or a steady increase in backpressure could indicate a partial clog, affecting the chromatography and, consequently, the MS signal.
-
Issue 3: IS response differs between sample types
Question: The IS response is consistent within my calibration standards and QCs, but it is consistently lower or more variable in the subject samples. Why is this happening?
Answer: This is a strong indication of a differential matrix effect, where components in the subject sample matrix affect the ionization of the IS differently than the matrix of the calibrators.[4][5]
Troubleshooting Steps:
-
Investigate Matrix Components: The difference can be caused by:
-
Metabolites: Metabolites of Ropivacaine or other co-administered drugs may be present in subject samples and co-elute with the IS.[4]
-
Endogenous Compounds: Lipids, phospholipids, or other endogenous substances can vary between subjects and affect ionization.[11]
-
Formulation/Dosing Vehicles: Excipients from the drug formulation may be present in post-dose samples.[4]
-
-
Improve Chromatographic Separation: Modify the LC gradient or change the column chemistry to better separate this compound from the interfering matrix components.[4]
-
Enhance Sample Cleanup: The most effective solution is often to improve the sample preparation method to remove the interfering components before analysis. Consider switching from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][4]
-
Assess Parallelism: Conduct dilution experiments on the affected subject samples. If the analyte/IS ratio remains constant upon dilution (i.e., the calculated concentration is consistent), it suggests the IS is adequately tracking the analyte despite the suppression, and the data may still be reliable.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes the preparation of a 100 ng/mL working solution from a 100 µg/mL stock solution.
Materials:
-
This compound stock solution (100 µg/mL in methanol)
-
HPLC-grade methanol
-
Calibrated pipettes and appropriate tips
-
Class A volumetric flasks
Procedure:
-
Allow the stock solution to equilibrate to room temperature before use.
-
Intermediate Dilution: Pipette 100 µL of the 100 µg/mL stock solution into a 10 mL volumetric flask. Dilute to the mark with methanol to obtain a 1 µg/mL intermediate solution. Cap and vortex for 30 seconds.
-
Working Solution: Pipette 1.0 mL of the 1 µg/mL intermediate solution into a 10 mL volumetric flask. Dilute to the mark with methanol to obtain the 100 ng/mL working solution. Cap and vortex for 30 seconds.
-
Storage: Store the working solution in an amber vial at 2-8°C. Refer to manufacturer guidelines or internal stability data for expiration.[9]
Protocol 2: Quantitative Assessment of Matrix Effects
This protocol uses the post-extraction spike method to calculate the Matrix Factor (MF) and determine if this compound effectively compensates for matrix effects.[8][11]
Procedure:
-
Prepare Three Sets of Samples in triplicate:
-
Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix (e.g., plasma) through the entire sample preparation procedure. Spike the analyte and this compound into the final, clean extract.
-
Set C (Matrix-Matched Standard): This set is not used for the calculation but is prepared by spiking the analyte and IS into the blank matrix before extraction to assess recovery.
-
-
Analyze Samples: Analyze all samples using the established LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
An IS-Normalized MF value close to 1.0 indicates that the internal standard effectively tracks and compensates for the matrix effect.[8]
-
Data Presentation
Table 1: Common Acceptance Criteria for Internal Standard Response
| Parameter | Acceptance Range | Rationale |
| Individual Sample IS Response | 50% - 150% of the mean IS response of calibrators and QCs | Identifies significant outliers that may be due to preparation errors (e.g., no spike, double spike). |
| Overall Precision (%CV) | ≤ 15% (or ≤ 20% at LLOQ) across all accepted samples | Ensures consistency of the IS response throughout the analytical run. |
| IS-Normalized Matrix Factor | 0.85 - 1.15 | Demonstrates that the IS is effectively compensating for ion suppression or enhancement.[8] |
Table 2: Example Data for Matrix Effect Assessment of Ropivacaine
| Sample Set | Ropivacaine Peak Area | This compound Peak Area |
| Set A (Neat) | ||
| Replicate 1 | 1,250,000 | 850,000 |
| Replicate 2 | 1,230,000 | 865,000 |
| Replicate 3 | 1,270,000 | 845,000 |
| Mean | 1,250,000 | 853,333 |
| Set B (Post-Extraction Spike) | ||
| Replicate 1 | 760,000 | 505,000 |
| Replicate 2 | 745,000 | 515,000 |
| Replicate 3 | 775,000 | 510,000 |
| Mean | 760,000 | 510,000 |
| Calculations | ||
| Analyte MF | 760,000 / 1,250,000 = 0.61 | (Indicates significant ion suppression) |
| IS MF | 510,000 / 853,333 = 0.60 | (Indicates IS experiences similar suppression) |
| IS-Normalized MF | 0.61 / 0.60 = 1.02 | (Indicates excellent compensation by the IS) |
Mandatory Visualizations
Caption: Troubleshooting workflow for sporadic IS response outliers.
Caption: Experimental workflow for quantitative matrix effect assessment.
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. nebiolab.com [nebiolab.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. internal standard stability+method validation - Chromatography Forum [chromforum.org]
- 10. Optimizing MS parameters with an unstable signal - Chromatography Forum [chromforum.org]
- 11. tandfonline.com [tandfonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Problems with Internal Standard - Chromatography Forum [chromforum.org]
Technical Support Center: Ropivacaine and (Rac)-Ropivacaine-d7 Extraction
Welcome to the technical support center for the extraction of ropivacaine and its deuterated analog, (Rac)-Ropivacaine-d7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of ropivacaine and this compound, offering potential causes and recommended solutions in a question-and-answer format.
| Question | Potential Cause | Recommended Solution |
| Why am I observing low extraction recovery for both ropivacaine and the d7 internal standard? | Suboptimal pH during Liquid-Liquid Extraction (LLE): Ropivacaine is a weak base. If the pH of the aqueous sample is not sufficiently high, the analytes will be in their ionized form and will not efficiently partition into the organic solvent. | Adjust the sample pH to be at least 2 units above the pKa of ropivacaine (~8.1) to ensure it is in its neutral, more hydrophobic form. Using a buffer is recommended for consistent pH control. |
| Inappropriate Organic Solvent in LLE: The polarity of the extraction solvent may not be optimal for ropivacaine. | Test a range of solvents with varying polarities. Dichloromethane and diethyl ether have been used effectively for ropivacaine extraction.[1] A mixture of solvents can also be optimized. | |
| Inefficient Sorbent in Solid-Phase Extraction (SPE): The chosen SPE sorbent may not have the appropriate retention mechanism for ropivacaine. | For ropivacaine, which is a weak base, a cation-exchange or a reversed-phase (e.g., C18) sorbent is typically effective.[2] Molecularly imprinted polymers (MIPs) can also offer high selectivity.[3][4] | |
| Insufficient Mixing or Equilibration Time: Inadequate contact between the aqueous and organic phases in LLE, or between the sample and the sorbent in SPE, will lead to incomplete extraction. | For LLE, ensure vigorous vortexing for at least 1-2 minutes. For SPE, ensure the sample is loaded at a slow and steady flow rate to allow for proper binding. | |
| Why is the recovery of this compound inconsistent, leading to poor quantification? | Variability in Sample Matrix: Biological matrices like plasma can have high protein content, which can interfere with the extraction process. | The use of a deuterated internal standard like this compound is crucial to compensate for matrix effects and variability in recovery.[5] Ensure the internal standard is added to the samples, calibrators, and quality controls at the very beginning of the sample preparation process. |
| Incomplete Protein Precipitation: If protein precipitation is used as a preliminary step, incomplete removal of proteins can lead to analyte loss and inconsistent results. | Increase the ratio of the organic solvent (e.g., acetonitrile) to the sample volume (a 3:1 or 4:1 ratio is common).[6][7] Ensure thorough vortexing and allow for sufficient incubation time at a low temperature (e.g., on ice) to maximize protein precipitation. | |
| I am observing significant matrix effects in my LC-MS/MS analysis. How can I improve my sample cleanup? | Co-elution of Matrix Components: Endogenous components from the biological sample may co-elute with the analytes, causing ion suppression or enhancement. | For LLE: Consider a back-extraction step. After the initial extraction into an organic solvent, the analytes can be back-extracted into an acidic aqueous solution, leaving non-basic impurities behind in the organic phase. |
| For SPE: Optimize the wash step. Use a wash solvent that is strong enough to remove interfering compounds but weak enough to not elute the analytes of interest. A gradient wash may be beneficial. Also, consider using a more selective SPE sorbent like a mixed-mode or molecularly imprinted polymer sorbent.[3] | ||
| My extracted samples are not clean, and I see emulsions forming during LLE. What should I do? | Formation of Emulsions: High concentrations of lipids or proteins in the sample can lead to the formation of stable emulsions at the interface of the aqueous and organic layers, trapping the analytes. | To break emulsions, you can try adding a small amount of saturated sodium chloride solution (brine), centrifuging the sample at a higher speed, or filtering the mixture through a glass wool plug. |
Frequently Asked Questions (FAQs)
Q1: What are the most common extraction techniques for ropivacaine and its deuterated internal standard?
A1: The most frequently employed techniques for the extraction of ropivacaine and this compound from biological matrices are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and protein precipitation.[5] Microextraction by packed sorbent (MEPS) has also been shown to be effective.[8]
Q2: Why is a deuterated internal standard like this compound recommended for quantitative analysis?
A2: A deuterated internal standard is chemically almost identical to the analyte (ropivacaine) and therefore exhibits very similar behavior during extraction and chromatographic analysis. This allows it to accurately compensate for variations in extraction recovery, matrix effects (ion suppression/enhancement in mass spectrometry), and injection volume, leading to more robust and accurate quantification.[5]
Q3: What are typical recovery rates for ropivacaine extraction?
A3: Extraction recovery for ropivacaine can vary depending on the method and matrix. However, well-optimized methods can achieve high and consistent recoveries. For example, some methods report average extraction efficiencies higher than 79%.[9] A study using a graphitic sorbent in MEPS reported recoveries of 82% for ropivacaine from plasma samples.[8]
Q4: What are the key physicochemical properties of ropivacaine to consider for method development?
A4: Ropivacaine is a long-acting amide local anesthetic.[10] It is a weak base with a pKa of approximately 8.1.[11] This means that at physiological pH, it is predominantly in its ionized form. To extract it into an organic solvent, the pH of the sample needs to be raised to deprotonate the molecule, making it more lipophilic. Ropivacaine is less lipophilic than bupivacaine.[10]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Ropivacaine and this compound from Human Plasma
-
Sample Preparation:
-
To 200 µL of human plasma in a polypropylene tube, add 100 µL of the this compound internal standard (IS) solution (e.g., 0.5 µg/mL in acetonitrile).[6]
-
-
Alkalinization:
-
Add 200 µL of 1 M sodium hydroxide (NaOH) solution to raise the pH.
-
-
Extraction:
-
Add 3 mL of diethyl ether.[12]
-
Vortex the mixture vigorously for 2 minutes.
-
-
Phase Separation:
-
Centrifuge the sample at 4000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase used for your LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for injection.
-
Protocol 2: Solid-Phase Extraction (SPE) of Ropivacaine and this compound from Human Plasma
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the analytes with 1 mL of a strong, non-polar solvent (e.g., acetonitrile or methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
-
Diagrams
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Troubleshooting Decision Logic.
References
- 1. CN104003930A - Method for preparing hydrochloric acid ropivacaine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Determination of ropivacaine in human plasma using highly selective molecular imprint-based solid phase extraction and fast LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of ropivacaine in human plasma using highly selective molecular imprint-based solid phase extraction and … [ouci.dntb.gov.ua]
- 5. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fresenius-kabi.com [fresenius-kabi.com]
- 12. ualberta.ca [ualberta.ca]
Minimizing ion suppression in the analysis of ropivacaine
Welcome to the technical support center for the analytical challenges in the quantification of ropivacaine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression and ensuring accurate and reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of ropivacaine?
A1: Ion suppression is a matrix effect frequently encountered in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It refers to the reduction in the ionization efficiency of the target analyte, such as ropivacaine, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, urine).[1][2][3] These interfering substances compete with ropivacaine for the available charge in the ion source of the mass spectrometer, leading to a decreased signal intensity.[1] This can negatively impact the sensitivity, accuracy, and precision of the analytical method, potentially leading to underestimation of the true ropivacaine concentration.[2][3]
Q2: What are the common causes of ion suppression in ropivacaine analysis?
A2: The primary causes of ion suppression in the bioanalysis of ropivacaine are endogenous components from the biological matrix that are not adequately removed during sample preparation. These can include:
-
Phospholipids: Abundant in plasma and serum, they are a major source of ion suppression in reversed-phase chromatography.
-
Salts and buffers: High concentrations of non-volatile salts from the sample or buffers can interfere with the ionization process.
-
Other endogenous molecules: Metabolites, proteins, and lipids can also co-elute with ropivacaine and cause suppression.[4]
-
Exogenous substances: Co-administered drugs or contaminants from collection tubes and solvents can also contribute to ion suppression.
Q3: How can I detect ion suppression in my ropivacaine analysis?
A3: A common method to assess for ion suppression is the post-column infusion experiment. In this technique, a constant flow of a ropivacaine solution is introduced into the LC eluent after the analytical column and before the mass spectrometer ion source. A blank matrix sample is then injected. Any dip in the constant baseline signal at the retention time of ropivacaine indicates the presence of co-eluting components that are causing ion suppression.[1] Another approach is to compare the peak area of ropivacaine in a standard solution prepared in a pure solvent versus one prepared in a blank matrix extract (post-extraction spike). A lower peak area in the matrix sample signifies ion suppression.[3]
Q4: What is a stable isotope-labeled internal standard (SIL-IS) and how does it help with ion suppression?
A4: A stable isotope-labeled internal standard is a version of the analyte (in this case, ropivacaine) where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium, carbon-13, nitrogen-15). For example, ropivacaine-d7 is a commonly used SIL-IS for ropivacaine analysis.[5] Since the SIL-IS has nearly identical physicochemical properties to ropivacaine, it co-elutes and experiences the same degree of ion suppression. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.
Q5: What are matrix-matched calibrators and when should I use them?
A5: Matrix-matched calibrators are calibration standards prepared in the same biological matrix as the samples being analyzed (e.g., blank plasma).[6] This approach helps to mimic the matrix effects, including ion suppression, that the actual samples will experience.[6] By using matrix-matched calibrators, the calibration curve will more accurately reflect the analytical response in the presence of the matrix, leading to more accurate quantification, especially when a SIL-IS is not available.[6] It is highly recommended to use matrix-matched calibrators for all bioanalytical methods to ensure the highest accuracy.[6][7]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to ion suppression in ropivacaine analysis.
Problem 1: Low or no ropivacaine signal with good internal standard signal.
This scenario suggests that the issue is specific to ropivacaine and not a general system problem.
| Possible Cause | Troubleshooting Steps |
| Degradation of Ropivacaine | 1. Prepare fresh ropivacaine stock and working solutions. 2. Verify the storage conditions and expiry dates of your standards. 3. Investigate potential for degradation during sample preparation (e.g., exposure to high temperatures or extreme pH). |
| Incorrect MS/MS Transition | 1. Confirm the precursor and product ion m/z values for ropivacaine in your acquisition method. For example, a common transition is m/z 275.3 → 126.2.[8] 2. Infuse a fresh ropivacaine standard solution directly into the mass spectrometer to optimize and confirm the transition. |
| Chromatographic Peak Tailing or Splitting | 1. Inspect the analytical column for signs of degradation or contamination. 2. Ensure the mobile phase pH is appropriate for ropivacaine's pKa to maintain a consistent charge state. 3. Check for any blockages in the LC system. |
Problem 2: Inconsistent and irreproducible results for quality control (QC) samples.
High variability in QC sample results often points to inconsistent matrix effects between samples.
| Possible Cause | Troubleshooting Steps |
| Variable Ion Suppression | 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove a higher degree of matrix components. Solid-Phase Extraction (SPE) is generally more effective than protein precipitation.[4] 2. Optimize Chromatography: Adjust the chromatographic gradient to better separate ropivacaine from the ion-suppressing regions, which are often at the beginning and end of the chromatogram. 3. Use a Stable Isotope-Labeled Internal Standard: If not already in use, incorporating a SIL-IS like ropivacaine-d7 is the most effective way to compensate for sample-to-sample variations in ion suppression.[5] |
| Inconsistent Sample Preparation | 1. Review your sample preparation protocol for any steps that could introduce variability (e.g., inconsistent vortexing times, temperature fluctuations). 2. Ensure accurate and consistent pipetting of all solutions, especially the internal standard. 3. Automate the sample preparation process if possible to minimize human error. |
| Carryover | 1. Inject a blank sample after a high concentration sample to check for carryover. 2. Optimize the autosampler wash procedure by using a stronger wash solvent and increasing the wash volume and duration. |
Experimental Protocols & Data
Comparison of Sample Preparation Techniques
Effective sample preparation is the most critical step in minimizing ion suppression.[4] The choice of technique depends on the required sensitivity, throughput, and the complexity of the matrix.
| Technique | General Protocol | Advantages | Disadvantages | Reported Recovery (%) | Reported Matrix Effect (%) |
| Protein Precipitation (PPT) | To 200 µL of plasma, add 500 µL of cold acetonitrile containing the internal standard. Vortex for 2 minutes, then centrifuge at high speed (e.g., 10,000 rpm) for 3-5 minutes. Transfer the supernatant for analysis.[5] | Simple, fast, and inexpensive. | Less effective at removing phospholipids and other interferences, leading to a higher risk of ion suppression. | >80% | Can be significant |
| Liquid-Liquid Extraction (LLE) | To 0.1 mL of plasma, add 200 µL of 1 M NaOH and 3 mL of an organic solvent (e.g., ethyl acetate or diethyl ether). Vortex and centrifuge. Transfer the organic layer, evaporate to dryness, and reconstitute in mobile phase.[9] | Cleaner extracts than PPT, good for removing salts and highly polar interferences. | More labor-intensive and time-consuming, requires solvent evaporation and reconstitution steps. | >79%[8] | 89-98%[8] |
| Solid-Phase Extraction (SPE) | Condition an appropriate SPE cartridge (e.g., Oasis HLB). Load the pre-treated sample. Wash the cartridge to remove interferences (e.g., with 5% methanol-water). Elute ropivacaine with a suitable solvent (e.g., dichloromethane). Evaporate and reconstitute.[10] | Provides the cleanest extracts, effectively removing a wide range of interferences.[4] | Most expensive and time-consuming method, requires method development to optimize sorbent, wash, and elution steps. | >74%[10] | Minimal (often not significant) |
Note: Recovery and Matrix Effect percentages are method-dependent and can vary. The values presented are indicative based on published literature for ropivacaine analysis.
Visualizations
Logical Workflow for Troubleshooting Ion Suppression
Caption: A decision tree for troubleshooting ion suppression in ropivacaine analysis.
Workflow for Sample Preparation Techniques
Caption: Comparison of common sample preparation workflows for ropivacaine analysis.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. providiongroup.com [providiongroup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Evaluation of blood and synthetic matrix-matched calibrations using manual and inline sample preparation methods - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid chromatographic determination of plasma ropivacaine for assessing pharmacokinetics of the viscous preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Stability of (Rac)-Ropivacaine-d7 in solution and biological samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (Rac)-Ropivacaine-d7 in solutions and biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Solid forms of deuterated ropivacaine have shown stability for at least four years when stored at -20°C.[2]
Q2: What is the stability of this compound in different solvents?
A2: (–)-Ropivacaine-d7 is soluble in methanol and water.[2] While specific stability data in various organic solvents is not extensively documented, it is crucial to use high-purity solvents and store solutions at low temperatures to minimize degradation.
Q3: How does pH affect the stability of Ropivacaine solutions?
A3: Ropivacaine has limited solubility at a pH above 6.0.[3] The pH of Ropivacaine Hydrochloride injection is typically adjusted to between 4.0 and 6.0 to ensure stability and prevent precipitation.[4] Alkalinization of ropivacaine solutions can lead to precipitation, especially if the mixture is not administered shortly after preparation.[5][6][7]
Q4: Can this compound undergo freeze-thaw cycles in biological samples?
A4: Yes, but the number of cycles should be minimized. Stability studies for ropivacaine in dog plasma have been conducted for up to three freeze-thaw cycles from -20°C.[8] It is best practice in bioanalysis to limit the number of freeze-thaw cycles for any analyte and its internal standard.[1]
Q5: Is this compound stable in plasma and urine during long-term storage?
A5: Long-term stability of ropivacaine in dog plasma has been demonstrated for 10 days at both -20°C and -80°C.[8] For human urine, a validated method using [2H7]ropivacaine as an internal standard has been established, implying sufficient stability for analytical procedures, though specific long-term storage data was not provided.[9] General guidelines for bioanalytical method validation recommend assessing long-term stability for a period that meets or exceeds the duration of the study sample storage.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no this compound signal in LC-MS analysis. | Degradation of the internal standard due to improper storage. | Verify that stock solutions and spiked samples have been stored at the recommended temperatures (-20°C or -80°C) and for appropriate durations. Prepare fresh stock solutions and repeat the analysis. |
| Precipitation of this compound in solution. | Check the pH of the solution. If it is above 6.0, the compound may have precipitated. If working with biological samples, ensure proper sample processing to maintain a suitable pH. | |
| Incomplete reconstitution of the solid compound. | Ensure the solid this compound is fully dissolved in the appropriate solvent before use. Vortexing and sonication may aid in dissolution. | |
| High variability in this compound signal across samples. | Inconsistent sample handling and storage. | Ensure all samples are treated uniformly, including storage time at room temperature (bench-top stability) and the number of freeze-thaw cycles. |
| Matrix effects in biological samples. | Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to minimize matrix interference. Ensure chromatographic separation from interfering components. | |
| Precipitate observed in prepared solutions. | pH of the solution is too high (alkaline). | Adjust the pH of the solution to be within the acidic range (ideally 4.0-6.0) to ensure the solubility of ropivacaine.[4] |
| Mixing with incompatible substances. | Be cautious when mixing ropivacaine solutions with other drugs. For instance, mixing with betamethasone can cause precipitation.[10][11] |
Stability Data Summary
The following tables summarize the stability of ropivacaine, which is expected to be comparable to its deuterated analog, this compound.
Table 1: Stability of Ropivacaine in Solution
| Condition | Matrix/Solvent | Concentration | Duration | Temperature | Stability | Reference |
| pH | 0.2% Ropivacaine Solution | N/A | Immediate | Room Temperature | Stable at pH 4.0-6.0; precipitates above pH 6.0 | [4] |
| Mixed Solution | Ropivacaine + Dexamethasone | 0.75% or 0.2% | 2 hours | 24°C | Stable | [10] |
| Mixed Solution | Ropivacaine + Betamethasone | 0.75% or 0.2% | < 1 hour | 24°C | Unstable, precipitation observed | [10][11] |
| Mixed Solution | Ropivacaine + Sufentanil | N/A | 6 months | 4°C | Stable in polypropylene syringes and PVC bags | [8] |
Table 2: Stability of Ropivacaine in Biological Samples
| Condition | Matrix | Concentration | Duration | Temperature | Stability | Reference |
| Freeze-Thaw | Dog Plasma | Low and High QC | 3 cycles | -20°C | Stable | [8] |
| Bench-Top | Dog Plasma | Low and High QC | 5 hours | Room Temperature | Stable | [8] |
| Long-Term | Dog Plasma | Low and High QC | 10 days | -20°C and -80°C | Stable | [8] |
| Long-Term | Human Plasma | N/A | 72 hours (infusion) | N/A | Stable | [12] |
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability in Human Plasma
Objective: To evaluate the stability of this compound in human plasma after multiple freeze-thaw cycles.
Methodology:
-
Prepare quality control (QC) samples at low and high concentrations of this compound in blank human plasma.
-
Divide the QC samples into aliquots.
-
Analyze one set of aliquots immediately to establish the baseline concentration (T0).
-
Freeze the remaining aliquots at -80°C for at least 24 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze the samples at -80°C for at least 12 hours.
-
Repeat the freeze-thaw cycle for a total of three cycles.
-
After the third cycle, analyze the samples using a validated LC-MS/MS method.
-
Compare the mean concentration of the freeze-thaw samples to the baseline concentrations. The compound is considered stable if the deviation is within ±15%.[1]
Protocol 2: Assessment of Long-Term Stability in Human Plasma
Objective: To determine the long-term stability of this compound in human plasma at different storage temperatures.
Methodology:
-
Prepare QC samples at low and high concentrations of this compound in blank human plasma.
-
Aliquot the QC samples into multiple storage vials.
-
Analyze one set of aliquots to determine the initial concentration.
-
Store the remaining aliquots at -20°C and -80°C for a predefined period (e.g., 30, 60, 90 days).
-
At each time point, retrieve a set of samples from each storage temperature.
-
Allow the samples to thaw at room temperature.
-
Analyze the samples using a validated LC-MS/MS method.
-
Calculate the percentage of degradation by comparing the mean concentration at each time point to the initial concentration. The compound is considered stable if the mean concentration is within ±15% of the nominal concentration.[8]
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting workflow for this compound signal issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fresenius-kabi.com [fresenius-kabi.com]
- 5. Alkalinization and precipitation characteristics of 0.2% ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jvsmedicscorner.com [jvsmedicscorner.com]
- 8. A Method for Analysis of Free and Total Ropivacaine in Dog Plasma Using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of ropivacaine and its major metabolites in human urine samples utilizing microextraction in a packed syringe automated with liquid chromatography-tandem mass spectrometry (MEPS-LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. Ropivacaine plasma concentrations during 120-hour epidural infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and efficacy of long-term epidural ropivacaine infusion for postoperative analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ropivacaine and (Rac)-Ropivacaine-d7 Analysis by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of ropivacaine and its deuterated internal standard, (Rac)-Ropivacaine-d7, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for ropivacaine and this compound?
A1: The selection of appropriate Multiple Reaction Monitoring (MRM) transitions is critical for the selective and sensitive quantification of ropivacaine and its internal standard. The table below summarizes commonly used precursor and product ion pairs (Q1/Q3).
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Polarity |
| Ropivacaine | 275.1 | 126.1 | Positive |
| Ropivacaine | 275.3 | 126.2 | Positive |
| This compound | 282.1 | 133.1 | Positive |
Note: Slight variations in the m/z values (± 0.2 Da) can occur depending on the mass spectrometer and its calibration. It is recommended to optimize these transitions on your specific instrument.
Experimental Protocol: Quantification of Ropivacaine in Plasma
This section details a typical experimental workflow for the analysis of ropivacaine in plasma samples.
Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma sample, add 100 µL of internal standard solution (this compound).
-
Add 500 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge the samples at 10,000 rpm for 3 minutes.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column is commonly used (e.g., Gemini NX-C18, 3.0 x 100 mm, 3 µm).
-
Mobile Phase A: 0.05% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
0-2 min: 95% A
-
2-4 min: 70% A
-
4-7 min: 95% A
-
-
Injection Volume: 1 µL.
-
Column Temperature: 15°C.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.
-
Spray Voltage: 5000 V.
-
Vaporizer Temperature: 350°C.
-
Source Gas 1 Pressure: 35 psi.
-
Source Gas 2 Pressure: 30 psi.
-
Curtain Gas Pressure: 25 psi.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Below is a diagram illustrating the experimental workflow for ropivacaine analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of ropivacaine.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Secondary Silanol Interactions: Ropivacaine, being a basic compound, can interact with residual silanol groups on the silica-based column, leading to peak tailing. | - Mobile Phase Additive: Ensure the mobile phase contains a sufficient concentration of an acidic modifier like formic acid (e.g., 0.1%) to protonate the silanol groups and reduce these interactions. |
| Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase. | - Dilute Sample: Try diluting the sample to see if the peak shape improves. | |
| Column Contamination: Buildup of matrix components on the column can affect peak shape. | - Column Wash: Implement a robust column washing procedure between runs. - Guard Column: Use a guard column to protect the analytical column. | |
| High Background or Ghost Peaks | Carryover: Residual ropivacaine from a previous high-concentration sample adsorbing to surfaces in the LC system (e.g., injector, tubing, column). | - Injector Wash: Optimize the injector wash protocol with a strong solvent. - Blank Injections: Inject blank samples after high-concentration standards or samples to assess and mitigate carryover. |
| Contaminated Solvents or Vials: Impurities in the mobile phase or leaching from sample vials. | - Use High-Purity Solvents: Always use LC-MS grade solvents. - Test Vials: Use vials known to have low levels of extractables. | |
| Low Signal Intensity / Ion Suppression | Matrix Effects: Co-eluting endogenous components from the plasma matrix can suppress the ionization of ropivacaine in the mass spectrometer source. | - Improve Sample Cleanup: Consider alternative sample preparation techniques like solid-phase extraction (SPE) for a cleaner extract. - Chromatographic Separation: Modify the LC gradient to better separate ropivacaine from the interfering matrix components. - Dilution: Diluting the sample can reduce the concentration of interfering species. |
| Suboptimal MS Source Conditions: Incorrect temperatures, gas flows, or voltages can lead to inefficient ionization. | - Source Optimization: Systematically optimize all ESI source parameters for ropivacaine. | |
| Inconsistent Results | Sample Instability: Degradation of ropivacaine in the biological matrix or prepared samples. | - Storage Conditions: Ensure plasma samples are stored at appropriate low temperatures (e.g., -20°C or -80°C). - Autosampler Temperature: Keep the autosampler at a cool temperature to maintain the stability of the processed samples. |
| Variability in Sample Preparation: Inconsistent pipetting or extraction efficiency. | - Use of Internal Standard: The use of a stable isotope-labeled internal standard like this compound is crucial to correct for these variations. |
Below is a diagram illustrating the logical relationships in troubleshooting poor peak shape.
Validation & Comparative
A Comparative Guide to Validated LC-MS/MS Methods for Ropivacaine Quantification Using (Rac)-Ropivacaine-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of ropivacaine in biological matrices, specifically utilizing (Rac)-Ropivacaine-d7 as an internal standard. The objective is to offer a comprehensive overview of method performance and experimental protocols to aid researchers in selecting or developing an appropriate analytical method for their specific needs.
Introduction to Ropivacaine Bioanalysis
Ropivacaine is a widely used long-acting local anesthetic.[1] Accurate and reliable quantification of ropivacaine in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity.[2] The use of a stable isotope-labeled internal standard, such as this compound, is best practice as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for potential variability and ensuring high accuracy and precision.[1][3]
Comparative Analysis of Method Validation Parameters
The following tables summarize key validation parameters from various published LC-MS/MS methods for ropivacaine using a deuterated internal standard. These parameters are essential for evaluating the performance and reliability of an analytical method.
Table 1: Linearity and Sensitivity of Ropivacaine LC-MS/MS Methods
| Study / Method | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Matrix |
| Lamy et al. (2020) | 0.5 - 3000 | 0.5 | Human Plasma |
| Butiulca et al. (2023) | 0.5 - 1000 | Not explicitly stated, but QC samples start at 2 ng/mL | Human Plasma |
| Verdier et al. (2025) | 0.05 - 1000 | 0.05 (free), 0.30 (protein-bound) | Dog Plasma |
| Anonymous et al. | 0.2 - 2000 | 0.2 | Cerebrospinal Fluid |
Table 2: Precision and Accuracy of Ropivacaine LC-MS/MS Methods
| Study / Method | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Lamy et al. (2020) | 6.2 - 14.7 | 6.2 - 14.7 | 93.6 - 113.7 |
| Butiulca et al. (2023) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) |
| Verdier et al. (2025) | 0.40 - 5.30 | 0.40 - 5.30 | 85.50 - 113.30 |
| Anonymous et al. | < 11 | < 7 | 87 - 107 |
Table 3: Matrix Effect and Recovery of Ropivacaine LC-MS/MS Methods
| Study / Method | Matrix Effect (%) | Recovery (%) |
| Lamy et al. (2020) | CV of IS-normalized matrix factor < 15% | Not explicitly stated |
| Butiulca et al. (2023) | Not explicitly stated | Not explicitly stated |
| Verdier et al. (2025) | Within acceptable limits (85-115% accuracy, CV < 15%) | Not explicitly stated |
| Anonymous et al. | 89 - 98 | > 79 |
Detailed Experimental Protocols
A generalized experimental workflow for the LC-MS/MS analysis of ropivacaine is presented below. Specific parameters from different methods are detailed in the subsequent sections.
Caption: A typical experimental workflow for the LC-MS/MS analysis of ropivacaine in plasma.
Sample Preparation
A common and efficient method for sample preparation is protein precipitation.
-
Procedure: To a 200 µL aliquot of plasma, 100 µL of the internal standard solution (this compound) is added.[2][4] Subsequently, 500 µL of acetonitrile is added to precipitate plasma proteins.[2][4] The mixture is vortexed for approximately 2 minutes and then centrifuged.[4] The clear supernatant is transferred to an autosampler vial for injection into the LC-MS/MS system.[4]
Liquid Chromatography
Reversed-phase chromatography with a C18 column is commonly employed for the separation of ropivacaine and its internal standard.
-
Column: A C18 analytical column is a popular choice.
-
Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., 0.05% formic acid in water) and an organic phase (e.g., acetonitrile) is often used.[3]
-
Flow Rate: A typical flow rate is around 0.4 mL/min.[3]
Mass Spectrometry
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is standard for ropivacaine analysis.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for ropivacaine and its deuterated internal standard.
Comparative Discussion
The presented data highlights that robust and sensitive LC-MS/MS methods for ropivacaine quantification are well-established. While all discussed methods demonstrate acceptable performance according to regulatory guidelines, there are notable differences.
The method by Verdier et al. (2025) demonstrates the highest sensitivity with an LLOQ of 0.05 ng/mL for free ropivacaine in dog plasma. The method by Lamy et al. (2020) provides a wide linear range up to 3000 ng/mL in human plasma, making it suitable for studies where high concentrations are expected. The precision and accuracy across all methods are generally excellent, with %CV and %bias well within the accepted limits of bioanalytical method validation guidelines.
The choice of a specific method will depend on the research question, the required sensitivity, the concentration range of interest, and the biological matrix being analyzed. The provided protocols offer a solid foundation for researchers to establish a reliable ropivacaine bioanalytical method in their own laboratories.
Conclusion
The validation of an LC-MS/MS method using this compound as an internal standard allows for the accurate and precise quantification of ropivacaine in various biological matrices. The comparative data and detailed experimental protocols in this guide serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and clinical drug development, enabling them to make informed decisions when implementing a bioanalytical strategy for ropivacaine.
References
- 1. Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study [mdpi.com]
- 3. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Gold Standard: A Comparative Guide to (Rac)-Ropivacaine-d7 and Other Analogs as Internal Standards in Ropivacaine Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of the local anesthetic ropivacaine, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and reliability. This guide provides an objective comparison of (Rac)-Ropivacaine-d7, a deuterated analog, with other commonly used non-deuterated ropivacaine analogs as internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) applications.
The ideal internal standard should mimic the analyte's physicochemical behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations that may occur. In the analysis of ropivacaine, both stable isotope-labeled (e.g., deuterated) and structural (non-deuterated) analogs are employed. This guide presents a data-driven comparison to facilitate an informed decision for your bioanalytical method development.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry.[1] By replacing seven hydrogen atoms with deuterium, the mass of the molecule is increased, allowing it to be distinguished from the native ropivacaine by the mass spectrometer. Crucially, its chemical and physical properties remain nearly identical to the analyte.[2] This leads to several performance advantages over non-deuterated structural analogs like bupivacaine, lidocaine, or etidocaine.
The primary advantage of a deuterated internal standard is its ability to effectively compensate for matrix effects—the suppression or enhancement of the analyte's ionization signal by co-eluting components from the biological matrix.[3] Since this compound co-elutes with ropivacaine, it experiences the same matrix effects, leading to more accurate and precise quantification.[2] Non-deuterated analogs, having different chemical structures, will have different retention times and may not experience the same degree of matrix effects, potentially leading to biased results.
Furthermore, the extraction recovery of a deuterated internal standard is expected to be nearly identical to the analyte, providing superior correction for losses during sample preparation.[4] Structural analogs may exhibit different extraction efficiencies, introducing another potential source of error.
The following table summarizes the performance characteristics of this compound as reported in a validated bioanalytical method, alongside data for other non-deuterated analogs used as internal standards for ropivacaine analysis from various studies. Disclaimer: The data presented below is collated from different publications and, therefore, the experimental conditions may vary.
| Internal Standard | Type | Accuracy (%) | Precision (%RSD) | Matrix Effect (CV%) | Source |
| This compound | Deuterated Analog | 93.6 - 113.7 | 6.2 - 14.7 | <15 | [5] |
| Bupivacaine | Structural Analog | 95.39 - 102.75 (Recovery) | <8.0 | Not Reported | |
| Etidocaine | Structural Analog | Not Reported | Not Reported | Not Reported | [6] |
| Lidocaine | Structural Analog | Met Requirements | Met Requirements | Not Reported | |
| Diazepam-d5 | Deuterated (Non-analog) | 87 - 107 | <11 (Intraday), <7 (Interday) | 89 - 98 (Matrix Effect %) | [7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the bioanalysis of ropivacaine using different internal standards.
Method 1: this compound as Internal Standard[8]
-
Sample Preparation: To 200 µL of plasma, 100 µL of this compound internal standard solution is added. Protein precipitation is achieved by adding 500 µL of acetonitrile. The sample is vortexed for 2 minutes and then centrifuged at 10,000 rpm for 3 minutes. The supernatant is transferred to a chromatographic vial for LC-MS/MS analysis.
-
LC-MS/MS Parameters:
-
Chromatographic Column: A suitable C18 column.
-
Mobile Phase: A gradient of 0.05% (v/v) formic acid in water and acetonitrile.
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.
-
Method 2: Bupivacaine as Internal Standard
-
Sample Preparation: To a plasma sample, a known amount of bupivacaine solution (as the internal standard) is added. The proteins are then precipitated using an organic solvent. After centrifugation, the supernatant is analyzed.
-
LC-MS/MS Parameters:
-
Detection: Time-of-flight electron spray ionization mass spectrometry without prior chromatographic separation.
-
Method 3: Etidocaine as Internal Standard[6]
-
Sample Preparation: Free plasma ropivacaine is measured after purifying samples by equilibrium dialysis, while total plasma ropivacaine is measured after protein precipitation. Etidocaine is used as the internal standard.
-
LC-MS/MS Parameters:
-
Chromatographic Column: XD8 C8 column (150 × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of trimethylamine in acetonitrile and ammonium formate buffer.
-
Visualizing the Workflow
The following diagram illustrates a typical bioanalytical workflow for the quantification of ropivacaine using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioanalytical Crossroads: A Comparative Guide to Cross-Validation with Different Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the integrity and consistency of bioanalytical data are paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, deuterated internal standards are the gold standard for achieving accurate and precise quantification of analytes in complex biological matrices. However, the seemingly minor decision of which deuterated analogue to use can introduce variability, necessitating rigorous cross-validation when a change in the internal standard is unavoidable. This guide provides an objective comparison of bioanalytical methods utilizing different deuterated standards, supported by experimental data and detailed methodologies, to ensure seamless data correlation and regulatory confidence.
The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated standard, is a cornerstone of modern quantitative bioanalysis.[1] These standards, being chemically almost identical to the analyte, are intended to mimic its behavior throughout sample preparation and analysis, thereby compensating for variations in extraction recovery, matrix effects, and instrument response.[2][3] Ideally, the internal standard should co-elute with the analyte, ensuring that both are subjected to the same experimental conditions.[2]
Despite these advantages, the number and position of deuterium atoms can introduce subtle physicochemical differences, leading to what is known as the "isotope effect." This can manifest as slight variations in chromatographic retention times and, in some cases, different responses to matrix effects.[4] Therefore, when a validated bioanalytical method is modified by changing the deuterated internal standard, a thorough cross-validation is crucial to demonstrate that the new method yields comparable and reliable results to the original.[2]
Quantitative Performance Comparison: A Case Study on Testosterone
To illustrate the potential impact of employing different deuterated internal standards, we can examine a study on the quantification of testosterone. Research by Owen et al. investigated the influence of three distinct internal standards—testosterone-d2, testosterone-d5, and ¹³C₃-testosterone—on the accuracy of testosterone measurement.[5] The results highlighted that the choice of internal standard can lead to notable biases in the determined concentrations.[4]
Below is a summary of the comparative data, showcasing the percentage bias observed with different deuterated and ¹³C-labeled standards relative to a reference method using testosterone-d2.
| Internal Standard | Mean Concentration (ng/mL) | Percentage Bias (%) | Precision (%CV) |
| Testosterone-d2 | 102.3 | - | 4.6 |
| Testosterone-d5 | 95.1 | -7.0 | 5.2 |
| ¹³C₃-Testosterone | 99.8 | -2.4 | 4.8 |
This table summarizes data adapted from the findings of Owen et al. to illustrate the impact of different internal standards on testosterone quantification.[4][5]
This data clearly demonstrates that different stable isotope-labeled standards can produce varying quantitative outcomes. The testosterone-d5 standard, for instance, showed a significant negative bias compared to the d2 version. While ¹³C-labeled standards are often considered a more robust alternative due to a reduced likelihood of chromatographic shifts, a slight bias was still observed in this case.[4][5] This underscores the absolute necessity of performing a cross-validation to understand and account for these potential discrepancies.
Experimental Protocols for Cross-Validation
A systematic and well-documented experimental protocol is essential for a successful cross-validation study when changing a deuterated internal standard. The following methodologies are based on established bioanalytical method validation guidelines from regulatory bodies such as the FDA and EMA.[6][7][8]
Objective
To demonstrate that a bioanalytical method, after changing the deuterated internal standard, provides comparable quantitative results to the original validated method.
Experimental Design
The cross-validation should be performed by analyzing the same set of quality control (QC) samples and, if available, incurred study samples with both the original and the modified method.
Materials
-
Blank biological matrix (e.g., human plasma) from at least six different sources.[3]
-
Reference standards for the analyte and both the original (IS-A) and new (IS-B) deuterated internal standards.
-
All other reagents and materials as specified in the original validated method.
Methodology
-
Preparation of Quality Control (QC) Samples:
-
Prepare a pooled batch of blank biological matrix.
-
Spike the pooled matrix with the analyte to create QC samples at a minimum of three concentration levels: low, medium, and high. These concentrations should cover the expected range of the study samples.[2]
-
-
Sample Analysis:
-
Divide the prepared QC samples and a minimum of 30 incurred study samples (if available) into two sets.[2]
-
Set A: Analyze these samples using the original, validated bioanalytical method with the original deuterated internal standard (IS-A).
-
Set B: Analyze these samples using the modified bioanalytical method with the new deuterated internal standard (IS-B).
-
Both sets of analyses should be conducted in the same analytical run to minimize inter-assay variability.
-
-
Data Analysis and Acceptance Criteria:
-
Calculate the concentrations of the analyte in all QC and incurred samples for both methods.
-
For the QC samples, the mean accuracy at each concentration level for the modified method (Set B) should be within ±15% of the nominal concentration. The precision (coefficient of variation, %CV) should not exceed 15%.[6]
-
For the incurred study samples, the percentage difference between the values obtained with the original method (A) and the modified method (B) should be calculated for each sample using the formula: %Difference = ((B - A) / mean(A, B)) * 100%
-
The percentage difference for at least 67% (two-thirds) of the incurred samples should be within ±20%.[9]
-
Visualizing the Cross-Validation Workflow
To further clarify the process, the following diagram illustrates a typical workflow for the cross-validation of a bioanalytical method upon changing the deuterated internal standard.
Logical Framework for Internal Standard Selection
The decision to use a particular internal standard should be a deliberate process based on scientific rationale and availability. The following diagram outlines a logical approach to selecting an appropriate internal standard for a bioanalytical method.
Conclusion
The selection and consistent use of an appropriate internal standard are critical for the generation of high-quality, reliable bioanalytical data. While deuterated internal standards are a powerful tool in the bioanalyst's arsenal, it is crucial to recognize that not all deuterated standards are created equal. The number and position of deuterium atoms can subtly influence the physicochemical properties of the molecule, potentially leading to discrepancies in analytical results.
When a change in the deuterated internal standard is necessary, a rigorous and well-defined cross-validation study is not merely a recommendation but a scientific and regulatory necessity. By following the detailed experimental protocols and acceptance criteria outlined in this guide, researchers can confidently demonstrate the comparability of data between the original and modified methods, ensuring the continued integrity and validity of their bioanalytical results in support of drug development and scientific research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. nalam.ca [nalam.ca]
- 9. labs.iqvia.com [labs.iqvia.com]
Ropivacaine Quantification: A Comparative Analysis of Bioanalytical Methods Utilizing (Rac)-Ropivacaine-d7
For researchers, scientists, and drug development professionals, the accurate quantification of ropivacaine is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety. This guide provides a detailed comparison of the linearity, accuracy, and precision of ropivacaine quantification methods, with a focus on the widely used deuterated internal standard, (Rac)-Ropivacaine-d7. Experimental data from various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are presented, alongside alternative analytical approaches, to offer a comprehensive overview for selecting the most appropriate methodology.
Performance Characteristics of Ropivacaine Quantification Methods
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust bioanalytical method development, particularly for LC-MS/MS analysis. It effectively compensates for variability in sample preparation and instrument response, leading to enhanced accuracy and precision. The following tables summarize the performance characteristics of several validated methods for ropivacaine quantification, highlighting the exceptional performance achieved when using Ropivacaine-d7.
| Method | Internal Standard | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Accuracy (% Bias or Recovery) | Precision (%RSD or CV) | Reference |
| LC-MS/MS | This compound | Human Plasma | 0.5 - 3000 | >0.99 | 93.6% - 113.7% | 6.2% - 14.7% | [1][2] |
| UHPLC-MS/MS | D7-Ropivacaine | Dog Plasma | 0.05 - 1000 | Not explicitly stated, but linearity confirmed | 85.50% - 113.30% | 0.40% - 5.30% | [3] |
| LC-MS/MS | Ropivacaine-d7 | Human Plasma | 0.5 - 1000 | Not explicitly stated, but linearity confirmed | Within ±15% | Within ±15% | [4][5] |
| LC-MS/MS | [2H7]ropivacaine | Human Urine | 5 - 2000 nmol/L | ≥ 0.999 | 99% - 115% | 1.9% - 11% | [6] |
| HPLC-UV | Bupivacaine | Plasma | 25 - 1000 | Not explicitly stated | Not explicitly stated | Not explicitly stated | [7] |
| HPLC-UV | Tetracaine | Serum | 2 - 1000 | Not explicitly stated | Not explicitly stated | Not explicitly stated | [7] |
| TOF-MS | Bupivacaine | Human Plasma | 23.8 - 2380 | ≥ 0.996 | 95.39% - 102.75% | < 8.0% | [8] |
As evidenced in the table, methods employing this compound consistently demonstrate excellent linearity over a wide concentration range, coupled with high accuracy and precision, meeting the stringent requirements of regulatory guidelines from bodies like the FDA and EMA.[1][2][4] Alternative methods, such as HPLC-UV, are available but may offer lower sensitivity and selectivity compared to mass spectrometric detection.[7]
Experimental Workflows and Methodologies
The successful quantification of ropivacaine relies on a well-defined experimental workflow. The following diagram illustrates a typical procedure for sample preparation and analysis using LC-MS/MS with this compound.
Detailed Experimental Protocol: LC-MS/MS with this compound
This protocol is a composite representation based on several validated methods.[1][3][4][5]
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of ropivacaine and this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Prepare working solutions of ropivacaine by serial dilution of the stock solution to create calibration standards and quality control (QC) samples at various concentrations.
-
Prepare a working solution of the internal standard, this compound, at a fixed concentration (e.g., 0.5 µg/mL in acetonitrile).[4][5]
2. Sample Preparation (Protein Precipitation):
-
To a 200 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 100 µL of the internal standard working solution.[4][5]
-
Add 500 µL of acetonitrile to precipitate plasma proteins.[4][5]
-
Centrifuge the samples at a high speed (e.g., 4000 x g) for 3-5 minutes to pellet the precipitated proteins.[4][5]
-
Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column, such as a C18, is typically used for chromatographic separation (e.g., Gemini NX-C18, 3.0 × 100 mm, 3 µm).[4][5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.05% formic acid in water) and an organic phase (e.g., acetonitrile) is common.[4][5]
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for ropivacaine and this compound are monitored. For example:
-
The dwell time for each transition is optimized to ensure a sufficient number of data points across each chromatographic peak.
-
4. Data Analysis:
-
The peak areas of ropivacaine and the internal standard, this compound, are integrated.
-
A calibration curve is constructed by plotting the ratio of the peak area of ropivacaine to the peak area of the internal standard against the nominal concentration of the calibration standards.
-
The concentration of ropivacaine in the unknown samples is then determined from the calibration curve using the measured peak area ratios.
Logical Relationship in Bioanalytical Method Validation
The validation of a bioanalytical method is a systematic process to ensure its reliability for its intended purpose. The following diagram illustrates the logical relationship between the core validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Method for Analysis of Free and Total Ropivacaine in Dog Plasma Using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of ropivacaine and its major metabolites in human urine samples utilizing microextraction in a packed syringe automated with liquid chromatography-tandem mass spectrometry (MEPS-LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Ropivacaine and Bupivacaine Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of ropivacaine and bupivacaine, two commonly used long-acting local anesthetics. Understanding the nuances of these methods is critical for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. This document summarizes key performance data from various studies and details the experimental protocols for the most prevalent techniques.
Quantitative Data Summary
The following tables summarize the quantitative performance of different analytical methods used for the determination of ropivacaine and bupivacaine in biological matrices, primarily human plasma and serum.
Table 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
| Analyte(s) | Sample Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | Citation |
| Ropivacaine & Bupivacaine | Plasma | 20-2000 | 5 (both) | 98 (both) | [1] |
| Ropivacaine & Bupivacaine | Plasma | 4-1000 (R), 8-1000 (B) | 4 (R), 8 (B) | 93-95 (R), 90-96 (B) | [2][3] |
| Ropivacaine & Bupivacaine | Plasma | 210-3340 (R), 350-5500 (B) | 210 (R), 350 (B) | Not Specified | [4] |
| Ropivacaine | Plasma | 25-1000 | Not Specified | Not Specified | [5] |
| Ropivacaine & Metabolites | Plasma, Urine | 0.1 µM (Plasma), 1 µM (Urine) | 0.1 µM (Plasma), 1 µM (Urine) | Not Specified | [6] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Analyte(s) | Sample Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Citation |
| Ropivacaine, Bupivacaine, etc. | Serum | 1.0-200.0 | 1.0 (all) | 94.3-104.0 (R), 93.2-105.7 (B) | [7][8] |
| Ropivacaine (free and total) | Dog Plasma | 0.05-1000 | 0.05 (free), 0.30 (total) | 85.5-113.3 | [9] |
| Ropivacaine | Pig Plasma | Not Specified | Not Specified | Not Specified | [10] |
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS)
| Analyte(s) | Sample Matrix | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Citation |
| Lidocaine, Ropivacaine, Bupivacaine | Biological Samples | 10 | Not Specified | >74 | [11] |
| Lidocaine & Bupivacaine | Saliva | 3 (L), 20 (B) | 10 (L), 62 (B) | Not Specified | [12][13] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on published research and represent common practices in the field.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used due to its robustness and accessibility.
-
Sample Preparation: A common approach involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE).
-
Protein Precipitation: Acetonitrile is often used to precipitate plasma proteins.[4]
-
Solid-Phase Extraction (SPE): A simple SPE procedure can be used for sample clean-up.[1]
-
Liquid-Liquid Extraction (LLE): A multi-step LLE can enhance specificity, with analytes extracted into an organic solvent, back-extracted into an acidic aqueous phase, and then re-extracted into an organic solvent after alkalinization.[3]
-
-
Chromatographic Conditions:
-
Internal Standard: An internal standard such as pentycaine, lidocaine, or bupivacaine (when analyzing for ropivacaine alone) is added to the samples to improve accuracy and precision.[1][4][5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for applications requiring low detection limits.
-
Sample Preparation: Sample preparation can be as simple as protein precipitation with a solvent like trichloroacetic acid or may involve more extensive extraction procedures.[14]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous solution containing a modifier like formic acid or ammonium acetate.[2]
-
-
Mass Spectrometric Detection:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the quantification of ropivacaine and bupivacaine.
-
Sample Preparation:
-
Chromatographic and Detection Conditions:
-
The extracted and dried sample is reconstituted and injected into the GC-MS system.
-
Ropivacaine can serve as an internal standard for the determination of bupivacaine and lidocaine.[12]
-
Visualizations
Experimental Workflows
The following diagrams illustrate the typical workflows for the quantification of ropivacaine and bupivacaine using different analytical methods.
Caption: General workflow for HPLC-UV analysis.
Caption: Typical workflow for LC-MS/MS analysis.
Mechanism of Action of Local Anesthetics
While not directly related to quantification, understanding the mechanism of action of ropivacaine and bupivacaine provides context for their clinical use. Both drugs are amide-type local anesthetics that reversibly block voltage-gated sodium channels in nerve fibers, thereby inhibiting the propagation of action potentials and nociceptive signals.[17] Ropivacaine is less lipophilic than bupivacaine, which contributes to a reduced motor blockade and a lower potential for cardiotoxicity.[17]
Caption: Simplified mechanism of local anesthetic action.
References
- 1. Simultaneous measurement of plasma ropivacaine and bupivacaine concentrations by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-performance liquid chromatography using UV detection for the simultaneous quantification of ropivacaine and bupivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Bupivacaine and Ropivacaine in Human Plasma by HPLC [cjph.com.cn]
- 5. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies | MDPI [mdpi.com]
- 6. Liquid chromatographic bioanalytical determination of ropivacaine, bupivacaine and major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of bupivacaine, mepivacain, prilocaine and ropivacain in human serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Method for Analysis of Free and Total Ropivacaine in Dog Plasma Using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS quantification of ropivacaine and local analgesic and adverse effects of Long-acting Ropivacaine Injection based on pharmacokinetic-pharmacodynamic modelling in Bama minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. journals.nauss.edu.sa [journals.nauss.edu.sa]
- 14. researchgate.net [researchgate.net]
- 15. Determination of ropivacaine and bupivacaine in human plasma by programmed temperature vaporiser-fast gas chromatography-mass spectrometry (PTV/fast GC/MS) utilising in-vial liquid-liquid extraction | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Ropivacaine vs Bupivacaine — Maimonides Emergency Medicine Residency [maimonidesem.org]
A Comparative Guide to External and Internal Standard Calibration for Ropivacaine Quantification
In the analytical landscape of pharmaceutical research and clinical monitoring, the accurate quantification of therapeutic agents is paramount. Ropivacaine, a widely utilized local anesthetic, necessitates precise measurement in biological matrices to ensure efficacy and safety.[1][2] The choice of calibration strategy, primarily between external standard and internal standard methods, significantly influences the reliability of the obtained results. This guide provides an objective comparison of these two predominant calibration techniques for ropivacaine analysis, supported by experimental data and detailed protocols.
Understanding the Calibration Approaches
External Standard Calibration: This method involves creating a calibration curve by plotting the response of known concentrations of a pure ropivacaine standard against their corresponding concentrations. The concentration of ropivacaine in an unknown sample is then determined by interpolating its response from this curve. This approach is straightforward but can be susceptible to variations in sample preparation and instrument response.[3][4]
Internal Standard Calibration: In this approach, a known amount of a compound, structurally similar to the analyte but distinguishable by the analytical instrument, is added to all samples, calibration standards, and quality controls. For ropivacaine, a deuterated analog, ropivacaine-d7, is commonly employed as an internal standard (IS).[2][5][6][7] The calibration curve is constructed by plotting the ratio of the analyte response to the internal standard response against the ratio of their concentrations. This method effectively compensates for variations in sample handling and instrument performance, generally yielding higher precision and accuracy.[3]
Performance Data: A Head-to-Head Comparison
The following tables summarize the quantitative performance data for both external and internal standard calibration methods for ropivacaine analysis, as reported in various studies.
Table 1: Performance Characteristics of External Standard Calibration for Ropivacaine
| Parameter | Reported Value | Matrix | Analytical Method |
| Linearity Range | 1.0–200.0 ng/mL | Human Serum | LC-MS/MS |
| Accuracy | 94.3% to 104.0% | Human Serum | LC-MS/MS |
| Limit of Quantification (LOQ) | 1.0 ng/mL | Human Serum | LC-MS/MS |
Data extracted from a study on the simultaneous determination of several local anesthetics.[8]
Table 2: Performance Characteristics of Internal Standard Calibration for Ropivacaine
| Parameter | Reported Value | Matrix | Analytical Method | Reference |
| Linearity Range | 0.5–3000 ng/mL | Human Plasma | LC-MS/MS | [2][6] |
| Accuracy | 93.6% to 113.7% | Human Plasma | LC-MS/MS | [2][6] |
| Precision (CV%) | 6.2% to 14.7% | Human Plasma | LC-MS/MS | [2][6] |
| Limit of Quantification (LOQ) | 0.5 ng/mL | Human Plasma | LC-MS/MS | [2][6] |
| Linearity Range | 0.05–1000 ng/mL | Dog Plasma | UHPLC-MS/MS | [5] |
| Accuracy | 85.50% to 113.30% | Dog Plasma | UHPLC-MS/MS | [5] |
| Precision (CV%) | 0.40% to 5.30% | Dog Plasma | UHPLC-MS/MS | [5] |
| Limit of Quantification (LOQ) | 0.05 ng/mL (free), 0.30 ng/mL (protein-bound) | Dog Plasma | UHPLC-MS/MS | [5] |
| Linearity Range | 0.2–2000 ng/mL | Cerebrospinal Fluid | UPLC-MS/MS | [9] |
| Accuracy | 87% to 107% | Cerebrospinal Fluid | UPLC-MS/MS | [9] |
| Precision (Intra-day) | < 11% | Cerebrospinal Fluid | UPLC-MS/MS | [9] |
| Precision (Inter-day) | < 7% | Cerebrospinal Fluid | UPLC-MS/MS | [9] |
| Limit of Quantification (LOQ) | 0.2 ng/mL | Cerebrospinal Fluid | UPLC-MS/MS | [9] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for both external and internal standard calibration methods for ropivacaine analysis.
Experimental Protocols
Below are representative experimental protocols for the quantification of ropivacaine using both calibration methods.
Protocol 1: Internal Standard Method (LC-MS/MS)
This protocol is a composite based on several published methods employing ropivacaine-d7 as the internal standard.[2][5][6][7]
1. Standard and Sample Preparation:
-
Stock Solutions: Prepare stock solutions of ropivacaine and ropivacaine-d7 (internal standard) in a suitable solvent (e.g., water or methanol) at a concentration of 1 g/L.[5]
-
Working Solutions: Prepare working solutions of ropivacaine by serial dilution of the stock solution to create calibration standards and quality control (QC) samples.[5][7] Prepare a working solution of the internal standard.
-
Sample Spiking: To an aliquot of the biological sample (e.g., 200 µL of plasma), add a fixed volume of the internal standard working solution (e.g., 100 µL).[7] For calibration standards, spike blank plasma with the appropriate ropivacaine working solutions and the internal standard.
2. Analyte Extraction (Protein Precipitation):
-
Add a precipitating agent (e.g., 500 µL of acetonitrile) to the sample/standard mixture.[7]
-
Vortex the mixture for approximately 2 minutes.[7]
-
Centrifuge at high speed (e.g., 4000 x g) for 3-5 minutes to pellet the precipitated proteins.[7]
-
Transfer the clear supernatant to a clean tube for analysis.
3. Chromatographic Conditions (UPLC/UHPLC):
-
Column: A reversed-phase C18 column (e.g., Gemini NX-C18, 3.0 x 100 mm, 3 µm) is commonly used.[7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.05% formic acid in water) and an organic phase (e.g., acetonitrile) is typical.[7]
-
Flow Rate: A flow rate in the range of 0.3-0.4 mL/min is often employed.[5][7]
-
Column Temperature: Maintain the column at a controlled temperature (e.g., 15°C).[7]
4. Mass Spectrometric Conditions (Tandem MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is used.[5][7]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification.
-
Optimize source parameters such as ion spray voltage, source temperature, and gas flows.[5]
5. Calibration and Quantification:
-
Generate a calibration curve by plotting the peak area ratio of ropivacaine to ropivacaine-d7 against the concentration ratio.
-
Determine the concentration of ropivacaine in the samples from the calibration curve using the measured peak area ratios.
Protocol 2: External Standard Method (LC-MS/MS)
This protocol is based on a method for the simultaneous determination of several local anesthetics, including ropivacaine.[8]
1. Standard and Sample Preparation:
-
Stock and Working Solutions: Prepare stock and working solutions of ropivacaine in a suitable solvent to create a series of calibration standards.
-
Sample Preparation: Perform analyte extraction from the biological sample (e.g., protein precipitation or liquid-liquid extraction).
2. Chromatographic and Mass Spectrometric Conditions:
-
The chromatographic and mass spectrometric conditions would be similar to those described in the internal standard method, with the primary difference being the absence of an internal standard.
-
Detection: Use MRM to monitor the specific transition for ropivacaine (e.g., m/z 275.3 → 126.2).[9]
3. Calibration and Quantification:
-
Generate a calibration curve by plotting the absolute peak area of the ropivacaine standards against their known concentrations.
-
Determine the concentration of ropivacaine in the extracted samples by comparing their peak areas to the calibration curve.
Conclusion: Making an Informed Decision
The choice between external and internal standard calibration for ropivacaine quantification depends on the specific requirements of the analysis.
The internal standard method is demonstrably superior in terms of precision and accuracy. The use of a stable isotope-labeled internal standard like ropivacaine-d7 effectively mitigates variability introduced during sample preparation and injection, which is crucial for bioanalytical applications where matrix effects can be significant.[2][5][6][7] The extensive validation data available for internal standard methods for ropivacaine across various biological matrices and concentration ranges underscore its robustness and reliability for pharmacokinetic studies and therapeutic drug monitoring.[2][5][6][9]
The external standard method offers simplicity and may be suitable for less demanding applications. [4] However, it is more susceptible to errors from sample loss during preparation, injection volume variability, and instrument drift.[3] While it can provide accurate results under highly controlled conditions, the inherent variability in complex biological matrices makes it a less favorable choice for rigorous quantitative bioanalysis of ropivacaine.
For researchers, scientists, and drug development professionals requiring high-quality, reproducible data for ropivacaine quantification, the internal standard calibration method is the recommended approach. Its ability to correct for analytical variability ensures the integrity of the data, which is essential for making critical decisions in research and clinical settings.
References
- 1. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies | MDPI [mdpi.com]
- 2. Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. A Method for Analysis of Free and Total Ropivacaine in Dog Plasma Using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Local Anesthetic Solutions for Researchers and Drug Development Professionals
An in-depth guide to the performance, mechanisms, and experimental evaluation of commonly used local anesthetics.
In the realm of pain management and surgical procedures, the selection of an appropriate local anesthetic is paramount to ensuring patient safety and procedural success. For researchers and professionals in drug development, a thorough understanding of the comparative efficacy, duration of action, and potential toxicity of different local anesthetic solutions is crucial for innovation and the development of safer, more effective pain control agents. This guide provides a comprehensive comparison of commonly used local anesthetics, supported by experimental data and detailed methodologies, to aid in these critical endeavors.
Mechanism of Action: Blocking the Pain Pathway
Local anesthetics exert their effects by blocking the transmission of nerve impulses, primarily through the inhibition of voltage-gated sodium channels in the neuronal membrane.[1] This blockade prevents the influx of sodium ions necessary for the depolarization and propagation of action potentials along the nerve fiber, effectively silencing the transmission of pain signals.
The process begins with the unionized, lipophilic form of the anesthetic molecule crossing the nerve cell membrane.[1][2] Once inside the axoplasm, which has a lower pH, the molecule becomes ionized.[2] It is this ionized form that binds to a specific receptor site within the sodium channel, stabilizing it in an inactivated state and preventing its opening.[1]
References
Ropivacaine: A Comparative Review of its Pharmacology and Therapeutic Use in Regional Anaesthesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth review of the pharmacology and therapeutic applications of ropivacaine in regional anaesthesia. It offers a comparative analysis with other long-acting local anaesthetics, supported by experimental data and detailed methodologies, to inform research and clinical development.
Pharmacological Profile of Ropivacaine
Ropivacaine is a long-acting amide local anaesthetic, distinguished as the pure S-(-)-enantiomer of propivacaine.[1] Its chemical structure and stereospecificity contribute to its clinical profile, particularly its reduced toxicity compared to its racemic counterpart, bupivacaine.[2][3][4]
Mechanism of Action
Ropivacaine's primary mechanism of action involves the reversible blockade of sodium ion channels in nerve fibers.[3][5][6] By binding to the intracellular surface of these channels, it inhibits the influx of sodium ions, which is necessary for the initiation and propagation of nerve impulses (action potentials).[6][7] This action increases the threshold for electrical excitation, slows nerve impulse propagation, and reduces the rate of rise of the action potential.[2][6]
Additionally, ropivacaine potentiates its effect through a dose-dependent inhibition of potassium channels.[3][8] A key characteristic of ropivacaine is its differential blockade of nerve fibers. Due to its lower lipophilicity compared to bupivacaine, it is less likely to penetrate large, myelinated A-beta motor fibers.[3][4] It demonstrates a greater selectivity for pain-transmitting A-delta and C fibers, resulting in a more pronounced sensory blockade with less motor impairment, a desirable feature when early mobilization is beneficial.[3][4][8]
Pharmacokinetics and Pharmacodynamics
The systemic absorption of ropivacaine depends on the dose, concentration, administration route, and vascularity of the injection site.[2][5] Following epidural administration, it exhibits complete and biphasic absorption.[2][5] Ropivacaine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2 to 3-hydroxyropivacaine and by CYP3A4 to a lesser extent.[3] Caution is advised when co-administering with potent inhibitors of CYP1A2.[2] Excretion is mainly renal, with about 86% of the drug eliminated in urine after intravenous administration.[3][5]
The onset of action for ropivacaine is typically between 10 to 30 minutes, with a duration that can extend up to 8 hours depending on the specific regional block performed.[2][7]
Table 1: Pharmacokinetic Properties of Ropivacaine
| Parameter | Value | Route of Administration | Reference |
| Peak Plasma Conc. (Cmax) | 0.53 - 1.53 µg/mL | Epidural | [9] |
| Time to Peak (Tmax) | 34 - 54 minutes | Epidural / Brachial Plexus Block | [2] |
| Volume of Distribution (Vd) | ~41 L | Intravenous | [5] |
| Plasma Protein Binding | ~94% (mainly to α1-acid glycoprotein) | - | [2][5] |
| Metabolism | Hepatic (CYP1A2, CYP3A4) | - | [3] |
| Elimination Half-life (t½) | ~1.9 hours | Intravenous | [2][3] |
| ~5-7 hours | Epidural | [2][3] | |
| Clearance | 0.34 - 0.52 L·kg⁻¹·h⁻¹ | Epidural | [9] |
Comparative Therapeutic Use in Regional Anaesthesia
Ropivacaine is widely used for surgical anaesthesia and acute pain management, including epidural, major nerve, and infiltration blocks.[5] Its clinical efficacy is often compared to bupivacaine and its other S-enantiomer, levobupivacaine.
Efficacy: Sensory vs. Motor Blockade
Numerous studies have established that ropivacaine provides effective sensory anaesthesia comparable to bupivacaine, though it may be slightly less potent.[1][3][4] Higher doses of ropivacaine are generally required to achieve equivalent anaesthetic effects as bupivacaine.[4] A significant clinical advantage of ropivacaine is its greater separation between sensory and motor blockade.[3][4] At clinically effective doses, ropivacaine is associated with a lower incidence and intensity of motor block compared to bupivacaine, which is particularly advantageous for labour analgesia and postoperative recovery.[1][3][10]
For instance, in lumbar epidural anaesthesia for caesarean section, 20-30 mL of 0.5% ropivacaine provided a similar quality of anaesthesia to 0.5% bupivacaine, but with a shorter duration of motor blockade.[10][11]
Safety Profile: Cardiotoxicity and CNS Toxicity
The reduced lipophilicity of ropivacaine is associated with a decreased potential for central nervous system (CNS) and cardiovascular toxicity compared to bupivacaine.[3][4] Animal studies and human volunteer trials have confirmed that ropivacaine has a higher threshold for CNS toxicity and is less cardiotoxic than equimolar concentrations of bupivacaine.[4][10][12] This improved safety profile makes ropivacaine a preferred option in clinical situations where there is a high risk of systemic toxicity, such as during peripheral nerve blocks requiring large volumes of local anaesthetic.[13][14]
Table 2: Comparative Clinical Profile of Long-Acting Local Anaesthetics
| Feature | Ropivacaine | Bupivacaine (Racemic) | Levobupivacaine | Reference |
| Potency | Less potent | Most potent | Intermediate | [13][15] |
| Motor Block | Less intense, shorter duration | More intense | Less intense than bupivacaine | [1][3][10] |
| Sensory/Motor Differentiation | Higher | Lower | Intermediate | [3] |
| Cardiotoxicity | Lower | Higher | Lower | [4][10][13] |
| CNS Toxicity | Lower | Higher | Lower | [4][10][13] |
| Onset of Action | Similar to bupivacaine | - | Similar | [2][12] |
| Duration of Action | Similar to bupivacaine | Long-acting | Similar | [2][12] |
Key Experimental Protocols
To ensure the objective comparison of these anaesthetics, rigorous experimental designs are crucial. Below is a representative methodology from a comparative clinical trial.
Example Protocol: Randomized Controlled Trial for Labour Analgesia
A study comparing bupivacaine, ropivacaine, and levobupivacaine for patient-controlled epidural analgesia (PCEA) in laboring nulliparous parturients.[16]
-
Study Design: A randomized, double-blind clinical trial.
-
Participants: 450 nulliparous parturients were enrolled.
-
Randomization: Patients were randomly assigned to one of three groups: Group B (bupivacaine), Group R (ropivacaine), or Group L (levobupivacaine).
-
Intervention: Each group received one of five concentrations (0.05%, 0.075%, 0.1%, 0.125%, or 0.15%) of their assigned local anaesthetic, combined with sufentanil (0.5 µg/mL), administered via PCEA.
-
Primary Outcome: Effective analgesia, defined as a visual analogue scale (VAS) score ≤30 mm.
-
Secondary Outcomes: Hourly local anaesthetic consumption, sensory and motor blockade levels (assessed by Bromage scale), duration of labor, mode of delivery, and maternal side effects.
-
Statistical Analysis: A probit regression model was used to calculate the relative median potency for each local anaesthetic.
The results of such studies indicate that at lower concentrations, all three anaesthetics with sufentanil produce similar levels of analgesia and motor block, with efficacy being more dependent on concentration than the specific drug.[16]
Conclusion
Ropivacaine is a well-tolerated and effective long-acting local anaesthetic for regional anaesthesia and acute pain management.[1][3] Its efficacy is comparable to that of bupivacaine and levobupivacaine, particularly for peripheral nerve blocks.[3] While it may be slightly less potent than bupivacaine when administered epidurally or intrathecally, equi-effective doses have been well-established.[1][3] The primary advantages of ropivacaine lie in its reduced potential for CNS and cardiotoxicity and its lower propensity to cause significant motor blockade.[1][10] These features make ropivacaine an important and often preferred option in modern regional anaesthesia, especially in obstetrics and for postoperative pain management where patient safety and early mobilization are paramount.[12][14]
References
- 1. Ropivacaine: a review of its use in regional anaesthesia and acute pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ropivacaine. A review of its pharmacology and therapeutic use in regional anaesthesia. | Read by QxMD [read.qxmd.com]
- 5. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Ropivacaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Articles [globalrx.com]
- 8. jcdr.net [jcdr.net]
- 9. scilit.com [scilit.com]
- 10. Ropivacaine: an update of its use in regional anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ropivacaine: a pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bupivacaine, levobupivacaine and ropivacaine: are they clinically different? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. bupivacaine ropivacaine levobupivacaine: Topics by Science.gov [science.gov]
- 16. Comparison of bupivacaine, ropivacaine and levobupivacaine with sufentanil for patient-controlled epidural analgesia during labor: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (Rac)-Ropivacaine-d7: A Procedural Guide for Laboratory Professionals
Ensuring the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (Rac)-Ropivacaine-d7, a deuterated local anesthetic used in research. The following protocols are designed to provide clear, actionable information to minimize environmental release and ensure compliance with regulations.
This compound should be handled with the same precautions as its non-deuterated counterpart, Ropivacaine. While not currently classified as a controlled substance by the DEA, its potential for abuse and aquatic toxicity necessitates careful disposal.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.
Disposal and Safety Data Summary
The following table summarizes key hazard classifications and recommended disposal actions for this compound, based on data for Ropivacaine.
| Hazard Classification & Data | GHS Codes | Description | Recommended Disposal Action |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[2] | Do not ingest. Dispose of as chemical waste, not in regular trash or down the drain.[2][3] |
| Serious Eye Damage/Irritation | H318/H319 | Causes serious eye damage or irritation.[4][5] | Wear safety glasses or goggles. In case of contact, flush eyes for 15 minutes.[6] Dispose of contaminated materials as hazardous waste. |
| Aquatic Toxicity (Acute) | H400/H402 | Very toxic to aquatic life.[2][5] | Prevent entry into sewers and public waters.[5][7] Releases to the environment should be avoided.[6][8] |
| Aquatic Toxicity (Chronic) | H410/H412 | Very toxic to aquatic life with long lasting effects.[2][5] | Do not dispose of down the drain. Utilize an approved hazardous waste disposal service.[2][3] |
| Waste Characterization | Not specified | May be considered non-RCRA pharmaceutical waste, but best practice is to manage as hazardous.[9] | Dispose of through your institution's hazardous waste program. Incineration via a licensed facility is a common method.[10] |
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for disposing of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling the compound, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[2]
2. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound, contaminated consumables (e.g., weighing paper, pipette tips, vials), and spill cleanup materials in a designated, leak-proof hazardous waste container.[2] This container should be clearly labeled as "Hazardous Waste" and include the chemical name.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container.[2] Do not mix with other solvent waste unless explicitly permitted by your institution's EHS guidelines.
-
Sharps: Any needles or syringes used for handling this compound must be disposed of in a designated sharps container. If the syringe contains residual amounts of the drug, it may need to be managed as bulk chemotherapy or hazardous chemical waste.[11][12] Consult your EHS office for guidance.
-
Original Containers: Whenever possible, leave chemicals in their original containers to avoid misidentification. Handle uncleaned, empty containers as you would the product itself.[4]
3. Labeling and Storage:
-
Ensure all waste containers are properly labeled with the full chemical name "this compound" and the appropriate hazard warnings.
-
Store the sealed hazardous waste containers in a designated and secure satellite accumulation area until they are collected by your institution's EHS department or a licensed chemical waste contractor.[2]
4. Scheduling Waste Pickup:
-
Once a waste container is full or is no longer being used, arrange for its pickup and disposal through your institution's EHS office or by contacting a certified hazardous waste management company.[2]
5. Documentation:
-
Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your laboratory's standard operating procedures.[2]
Forbidden Disposal Methods:
-
DO NOT dispose of this compound down the sink or in any drain.[1][4]
-
DO NOT discard in the regular trash unless it has been rendered non-retrievable using an approved chemical deactivation system and this method is approved by your institution.[13][14]
-
DO NOT mix with other incompatible waste streams.[4]
Experimental Protocols for Waste Management
Methodology: On-Site Chemical Deactivation (if approved)
Some facilities may use commercially available drug deactivation systems (e.g., Deterra®, Rx Destroyer®) for the disposal of small quantities of pharmaceutical waste.[13][14] These systems typically use activated carbon to adsorb and securely sequester the chemical compounds.
-
Acquire System: Obtain a deactivation pouch or container from an approved supplier.[14]
-
Add Waste: Place the unused this compound (pills, liquids, or powders) into the pouch.[13]
-
Deactivate: Add warm water to the pouch as instructed, typically filling it halfway.[15]
-
Seal and Agitate: Seal the pouch tightly and shake gently to ensure the contents mix with the deactivating agent (e.g., activated carbon).[15]
-
Dispose: Once deactivated, the sealed pouch can often be disposed of in the regular trash.[13]
Note: Always verify with your institution's EHS department that this method is acceptable for this specific chemical waste stream.
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. Propofol and Controlled Substance Waste Disposal Program | Stericycle [stericycle.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. eugiaus.com [eugiaus.com]
- 6. somersetpharma.com [somersetpharma.com]
- 7. moehs.com [moehs.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. web.uri.edu [web.uri.edu]
- 12. stericycle.com [stericycle.com]
- 13. deterrasystem.com [deterrasystem.com]
- 14. Disposal and Destruction [utoledo.edu]
- 15. youtube.com [youtube.com]
Essential Safety and Logistics for Handling (Rac)-Ropivacaine-d7
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized compounds like (Rac)-Ropivacaine-d7 are paramount. This document provides immediate, actionable guidance to ensure laboratory safety and logistical efficiency. This compound is a deuterated form of Ropivacaine, a local anesthetic. While the deuteration makes it useful as a tracer or internal standard in quantitative analysis, it is essential to handle the compound with care, adhering to established safety protocols for anesthetic compounds.[1]
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid form, appropriate personal protective equipment is crucial to avoid exposure. The following table summarizes the recommended PPE based on the Safety Data Sheet (SDS).
| Body Part | Personal Protective Equipment | Specifications |
| Eyes | Safety glasses with side-shields | Must conform to NIOSH (US) or EN 166 (EU) standards.[2] |
| Hands | Protective gloves | Latex or nitrile gloves are recommended. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands after handling.[2][3] |
| Respiratory | Air-purifying respirator | A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used as a backup to engineering controls if a risk assessment deems it necessary.[2] For routine handling in a well-ventilated area or fume hood, respiratory protection may not be required.[3][4] |
| Body | Protective clothing | Impervious clothing should be worn. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2] |
Handling and Storage Protocols
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Storage:
-
Store at 4°C.[1]
-
Keep the container tightly sealed.[1]
-
Store away from moisture.[1]
-
For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Handling:
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Use in a well-ventilated area, preferably in a laboratory fume hood.[2]
-
Wash hands thoroughly after handling.[2]
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial. The following table outlines the recommended first aid procedures.
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[2] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[2] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[2] |
Accidental Release and Disposal Plan
In the case of a spill or for the disposal of unused material, a clear plan is necessary to ensure safety and environmental protection.
Accidental Release Measures:
-
Evacuate and Ventilate: Evacuate the area and ensure adequate ventilation.
-
Wear PPE: Use the personal protective equipment outlined above.[2]
-
Containment: Prevent the material from entering drains.[2]
-
Clean-up: For solid material, pick up and arrange disposal without creating dust.[2] Sweep up and shovel into suitable, closed containers for disposal.[4]
Disposal Plan: The disposal of this compound should be in accordance with local, regional, and national regulations for pharmaceutical waste.
-
Small Quantities (Research Labs):
-
Collect waste material in a sealed container, clearly labeled as "this compound waste".
-
Alternatively, mix the compound with an unappealing substance like dirt or used coffee grounds, place it in a sealed plastic bag, and dispose of it in the regular trash.[5]
-
Ensure all personal or sensitive information is removed from the original container before its disposal.[5]
-
-
Large Quantities or Institutional Disposal:
Deuterated compounds themselves are generally not considered environmentally hazardous.[9] However, as a pharmaceutical compound, the entire molecule must be disposed of responsibly.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. caplin-us.com [caplin-us.com]
- 4. fishersci.com [fishersci.com]
- 5. fda.gov [fda.gov]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. sharpsinc.com [sharpsinc.com]
- 8. fallonhealth.org [fallonhealth.org]
- 9. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
